Methyl 4-[2-(acetylamino)ethoxy]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-acetamidoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-7-8-17-11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUFPXMHJKXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules with potential therapeutic applications. Its structure, featuring a substituted phenoxy-ethyl-amide moiety, is a common pharmacophore in various biologically active compounds. This guide outlines a reliable and efficient two-step synthesis pathway for this compound.
Synthesis Pathway
The most common and efficient synthesis of this compound is achieved through a two-step process. The first step involves the esterification of 4-hydroxybenzoic acid to produce methyl 4-hydroxybenzoate. The second, and key, step is a Williamson ether synthesis, where the hydroxyl group of methyl 4-hydroxybenzoate is alkylated with N-(2-chloroethyl)acetamide.
The overall synthesis can be visualized as follows:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-hydroxybenzoate
Materials:
-
4-Hydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 5% aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate as a white solid.
Step 2: Synthesis of this compound
Materials:
-
Methyl 4-hydroxybenzoate
-
N-(2-Chloroethyl)acetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate in dimethylformamide.
-
Add anhydrous potassium carbonate to the solution, followed by N-(2-chloroethyl)acetamide.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Molar Ratio | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Hydroxybenzoic acid, Methanol | Methyl 4-hydroxybenzoate | 1 : 10 | Methanol | H₂SO₄ (cat.) | Reflux | 4-6 | >95 | >98 |
| 2 | Methyl 4-hydroxybenzoate, N-(2-chloroethyl)acetamide | This compound | 1 : 1.2 | DMF | K₂CO₃ (2 eq.) | 80-90 | 12-18 | 80-90 | >98 |
Logical Workflow of the Synthesis
The synthesis follows a logical progression from readily available starting materials to the final target molecule. The workflow is designed for efficiency and high yield.
Caption: Logical workflow of the synthesis process.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway, involving an initial esterification followed by a Williamson ether synthesis, is a robust and high-yielding route. The provided experimental details and quantitative data are intended to facilitate the work of researchers and professionals in the field of drug development and medicinal chemistry. Adherence to standard laboratory safety procedures is essential when carrying out these chemical transformations.
An In-depth Technical Guide to the Chemical Properties of Methyl 4-[2-(acetylamino)ethoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Methyl 4-[2-(acetylamino)ethoxy]benzoate. Due to the limited availability of published data for this specific molecule, this guide also includes adapted experimental protocols and data from closely related compounds to provide a functional framework for researchers.
Chemical Identity and Physical Properties
This compound is a benzoate ester derivative. Its core structure consists of a methyl benzoate group linked via an ether bond to an N-acetylethanolamine moiety.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| CAS Number | 75226-58-3 | [1] |
| Boiling Point | 449.8 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 225.9 ± 23.2 °C | [1] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
| SMILES | CC(=O)NCCOc1ccc(cc1)C(=O)OC | [1] |
| InChI | InChI=1S/C12H15NO4/c1-9(14)13-7-8-17-11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14) | [1] |
Synthesis and Experimental Protocols
2.1. Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
2.2. Detailed Experimental Protocol (Adapted)
Materials:
-
Methyl 4-hydroxybenzoate
-
N-(2-chloroethyl)acetamide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Reagent: Add N-(2-chloroethyl)acetamide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Data (Hypothetical)
As experimental spectra for the target compound are not available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~6.0 (br s, 1H, NH), ~4.2 (t, 2H, OCH₂), ~3.9 (s, 3H, OCH₃), ~3.7 (q, 2H, NCH₂), ~2.0 (s, 3H, COCH₃) |
| ¹³C NMR | δ (ppm): ~170 (C=O, amide), ~166 (C=O, ester), ~162 (Ar-C), ~131 (Ar-CH), ~122 (Ar-C), ~114 (Ar-CH), ~67 (OCH₂), ~52 (OCH₃), ~40 (NCH₂), ~23 (COCH₃) |
| IR | ν (cm⁻¹): ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1650 (C=O stretch, amide I), ~1600, 1510 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) |
| Mass Spec (ESI+) | m/z: 238.1 [M+H]⁺, 260.1 [M+Na]⁺ |
Biological Activity and Signaling Pathways
Currently, there is no specific published data on the biological activity or the signaling pathways associated with this compound. However, the core structure is related to compounds that are investigated as selective estrogen receptor modulators (SERMs). The aminoethoxyphenyl moiety is a known pharmacophore in many SERMs.
4.1. General Workflow for Biological Activity Screening
For researchers interested in evaluating the biological activity of this compound, a general workflow is proposed.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a compound for which detailed experimental data is scarce in publicly available literature. This guide provides a summary of its known physical properties and presents a plausible, adapted experimental protocol for its synthesis and a general workflow for its biological evaluation. The structural similarity to known biologically active molecules, particularly in the context of SERMs, suggests that this compound could be of interest for further investigation in drug discovery and development. Researchers are encouraged to use the provided information as a starting point and to perform detailed characterization upon synthesis.
References
Technical Guide: Methyl 4-[2-(acetylamino)ethoxy]benzoate
CAS Number: 75226-58-3
Synonyms: 4-(2-acetamidoethoxy)benzoic acid methyl ester, Benzoic acid, 4-[2-(acetylamino)ethoxy]-, methyl ester
Introduction
Methyl 4-[2-(acetylamino)ethoxy]benzoate is a chemical compound that belongs to the class of benzoate esters. Its structure features a methyl benzoate core functionalized with an N-acetylated aminoethoxy side chain at the para position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This guide provides a summary of its physicochemical properties, a detailed synthesis protocol, and a workflow for its preparation.
Physicochemical Properties
The following table summarizes the known quantitative data for this compound. It is important to note that detailed analytical data for this compound is not widely available in the public domain. For instance, major chemical suppliers like Sigma-Aldrich have indicated that they do not perform analytical data collection for this specific product[1].
| Property | Value | Source |
| CAS Number | 75226-58-3 | [2] |
| Molecular Formula | C12H15NO4 | [3] |
| Molecular Weight | 237.25 g/mol | [3] |
| Melting Point | 114-115 °C | ChemicalBook |
| Boiling Point (Predicted) | 449.8±25.0 °C | ChemicalBook |
| Density (Predicted) | 1.147±0.06 g/cm3 | ChemicalBook |
| pKa (Predicted) | 15.61±0.46 | ChemicalBook |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis. This procedure is adapted from a general method for the synthesis of similar Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. The protocol involves the reaction of methyl 4-hydroxybenzoate with a suitable halo-acetylaminoethane, in this case, N-(2-chloroethyl)acetamide.
Materials:
-
Methyl 4-hydroxybenzoate
-
N-(2-chloroethyl)acetamide (CAS: 7355-58-0)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated Sodium Chloride (NaCl) solution
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF.
-
Add finely ground anhydrous potassium carbonate (approximately 1.5-2.0 equivalents) to the solution.
-
Heat the mixture to 100°C with stirring.
-
Gradually add N-(2-chloroethyl)acetamide (approximately 1.1-1.2 equivalents) to the reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to proceed at 100°C for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF, which will likely result in an oily residue.
-
Dissolve the residue in ethyl acetate and wash with several portions of a saturated aqueous NaCl solution to remove any remaining DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of n-hexane and ethyl acetate as the eluent, to obtain the pure this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently a lack of publicly available data on the specific biological activity of this compound or its involvement in any signaling pathways. While related compounds, such as other benzoate esters, are being investigated as intermediates in the synthesis of selective estrogen receptor modulators (SERMs), no direct studies on this particular molecule have been identified in the searched literature. One study on different, more complex molecules mentioned the Raf-1/MAPK/ERK signal transduction pathway, but this was not in direct relation to the title compound. Therefore, researchers interested in the biological effects of this compound would need to conduct initial screenings and bioassays.
Conclusion
References
An In-depth Technical Guide to Methyl 4-[2-(acetylamino)ethoxy]benzoate
This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and a proposed synthetic route for Methyl 4-[2-(acetylamino)ethoxy]benzoate. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Chemical Identity
This compound is a chemical compound that consists of a central benzene ring substituted at the 1 and 4 positions. The substituent at the 1-position is a methyl ester group, and the substituent at the 4-position is a 2-(acetylamino)ethoxy group.
Molecular Formula: C_12H_15NO_4
Molecular Weight: 237.25 g/mol
CAS Number: Not available in the searched literature.
Synonyms:
-
Methyl p-[2-(acetylamino)ethoxy]benzoate
-
N-(2-(4-(methoxycarbonyl)phenoxy)ethyl)acetamide
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on the analysis of its structural analogues.
| Property | Predicted Value |
| Melting Point (°C) | ~100-110 |
| Boiling Point (°C) | > 300 |
| Density (g/cm³) | ~1.2 |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. |
| pKa | ~14 (amide proton), ~4 (conjugate acid of the ester) |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Proposed Synthesis
Due to the lack of direct literature on the synthesis of this compound, a plausible synthetic route is proposed via a Williamson ether synthesis. This method involves the reaction of methyl 4-hydroxybenzoate with a suitable 2-(acetylamino)ethyl halide or tosylate.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
Methyl 4-hydroxybenzoate
-
N-(2-chloroethyl)acetamide (or N-(2-bromoethyl)acetamide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-chloroethyl)acetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | d | 2H | Ar-H (ortho to -COOCH₃) |
| ~6.95 | d | 2H | Ar-H (ortho to -OCH₂-) |
| ~6.50 | br s | 1H | -NH- |
| ~4.15 | t | 2H | -OCH₂- |
| ~3.90 | s | 3H | -COOCH₃ |
| ~3.70 | q | 2H | -CH₂NH- |
| ~2.05 | s | 3H | -COCH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | -COCH₃ |
| ~166.5 | -COOCH₃ |
| ~162.0 | Ar-C (ipso to -OCH₂-) |
| ~131.5 | Ar-CH (ortho to -COOCH₃) |
| ~123.0 | Ar-C (ipso to -COOCH₃) |
| ~114.5 | Ar-CH (ortho to -OCH₂-) |
| ~67.0 | -OCH₂- |
| ~52.0 | -COOCH₃ |
| ~40.0 | -CH₂NH- |
| ~23.0 | -COCH₃ |
Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ester) |
| ~1660 | C=O stretch (amide I) |
| ~1600, 1510 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
| ~1100 | C-O stretch (ester) |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Assignment |
| 237 | [M]⁺ |
| 206 | [M - OCH₃]⁺ |
| 178 | [M - COOCH₃ - H]⁺ |
| 151 | [M - CH₂NHCOCH₃ - O]⁺ |
| 121 | [C₇H₅O₃]⁺ |
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. For instance, the para-substituted benzoate core is a common feature in many pharmaceutical agents and natural products. The acetamido group is also prevalent in many bioactive compounds.
Based on the structures of related compounds, potential areas of biological investigation for this molecule could include anti-inflammatory, analgesic, or antimicrobial activities. The following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound were to exhibit anti-inflammatory properties, such as the inhibition of the NF-κB pathway.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
An In-depth Technical Guide to Methyl 4-[2-(acetylamino)ethoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Methyl 4-[2-(acetylamino)ethoxy]benzoate, a compound of significant interest in veterinary medicine and parasitology. This document details its chemical identity, physicochemical properties, synthesis, mechanism of action, and analytical methodologies for its detection and quantification.
IUPAC Name and Synonyms
The formal IUPAC name for the compound is methyl 4-(2-acetamidoethoxy)benzoate .
It is also widely known by its common name, Ethopabate . Other synonyms include:
-
Benzoic acid, 4-(acetylamino)-2-ethoxy-, methyl ester
-
Methyl 4-acetamido-2-ethoxybenzoate
-
Ethyl pabate
Physicochemical and Pharmacokinetic Data
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][3][4] |
| Molecular Weight | 237.25 g/mol | [1][2][3][4] |
| Melting Point | 148-151 °C | [3] |
| Boiling Point | 426.1 ± 35.0 °C (Predicted) | [3] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.12 ± 0.70 (Predicted) | [3] |
| Solubility | DMSO: 50 mg/mLEthanol: 2 mg/mLDMF: 5 mg/mLPBS (pH 7.2): Insoluble | [2][3] |
| Appearance | White to off-white solid | [3] |
| λmax | 222, 272 nm | [2] |
Pharmacokinetic Parameters in Chickens
While comprehensive pharmacokinetic data for Ethopabate in chickens is limited, Table 2 presents available information on its kinetic behavior.
| Parameter | Value | Species/Tissue | Reference |
| Absorption | Rapidly absorbed after oral administration | Chicken | [5][6][7][8] |
| Distribution | Widely distributed in tissues | Chicken | [5][6][7][8] |
| Metabolism | Primarily hepatic | Chicken | [5][6][7][8] |
| Elimination Half-life (t½) | ~5.78 - 7.29 hours (for similar compounds) | Chicken | [7] |
| Peak Plasma Concentration (Cmax) | 3.40 µg/ml (for a related compound) | Chicken | [7] |
| Time to Peak Concentration (Tmax) | 1.08 hours (for a related compound) | Chicken | [7] |
| Excretion | Mainly via kidneys in urine | Chicken | [5][6][7][8] |
Mechanism of Action: Folate Antagonism
Ethopabate functions as a coccidiostat by inhibiting the folate biosynthesis pathway in protozoan parasites of the Eimeria genus, which are responsible for coccidiosis in poultry. Unlike their avian hosts, these parasites cannot utilize pre-formed folic acid from the diet and must synthesize it de novo. Ethopabate acts as a competitive inhibitor of an key enzyme in this pathway, dihydropteroate synthase (DHPS).
Eimeria species synthesize dihydrofolic acid from para-aminobenzoic acid (PABA)[9]. Ethopabate, being structurally similar to PABA, competes for the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a crucial precursor to folic acid. This disruption of folate metabolism inhibits the synthesis of nucleic acids and certain amino acids, ultimately preventing the replication and proliferation of the parasite.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related compound, methyl 4-acetamido-2-hydroxybenzoate[10].
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 50.7 g (303.6 mmol) of methyl 4-amino-2-hydroxybenzoate in 750 mL of ethyl acetate.
-
Add 250 mL of water and a solution of 34.9 g of sodium bicarbonate.
-
Cool the mixture to 0°C with stirring.
-
Slowly add 29.7 mL (415.5 mmol) of acetyl chloride dropwise over 15 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Determination of Ethopabate in Animal Feed by HPLC
This method is based on the high-pressure liquid chromatographic procedure for detecting Ethopabate in poultry feed[9][11].
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: µBondapak C18
-
Mobile Phase: Acetonitrile-water (30:70, v/v)
-
Flow Rate: 1.4 mL/min
-
Detection: UV at 280 nm
-
Internal Standard: Benzocaine (optional)[11]
Sample Preparation:
-
Grind the feed sample to a fine powder.
-
Extract a known weight of the ground sample with methanol-water (80:20, v/v) for 30 minutes using sonication.
-
Filter the extract.
-
Clean up the extract using an alumina column.
-
Collect the first 4 mL of the eluate for analysis.
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Quantify the amount of Ethopabate by comparing the peak height or area to that of a standard solution.
Conclusion
This compound, or Ethopabate, remains a compound of considerable importance in the veterinary field for the control of coccidiosis. Its well-defined mechanism of action as a folate antagonist provides a clear rationale for its use. The synthetic and analytical protocols detailed in this guide offer a basis for further research and quality control applications. A thorough understanding of its physicochemical properties and pharmacokinetic profile is essential for its effective and safe application in poultry production.
References
- 1. Ethopabate | C12H15NO4 | CID 6034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 59-06-3 CAS MSDS (Ethopabate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Ethopabate | Parasite | Antibiotic | TargetMol [targetmol.com]
- 5. Pharmacokinetics and Tissue Distribution of Palmatine after Single Intramuscular Injection in Partridge Shank Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. High pressure liquid chromatographic determination of ethopabate in feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-[2-(acetylamino)ethoxy]benzoate: Physicochemical Properties and Relevant Biological Pathways
This technical guide provides a comprehensive overview of the available physicochemical data for Methyl 4-[2-(acetylamino)ethoxy]benzoate. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. Furthermore, as this compound serves as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a diagram illustrating the generalized signaling pathway of SERMs is included to provide context for its application in drug development.
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 237.25 g/mol | --INVALID-LINK-- |
| Melting Point | 114-115 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 449.8±25.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.147±0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 15.61±0.46 | --INVALID-LINK-- |
| CAS Number | 75226-58-3 | --INVALID-LINK-- |
It is important to note that for a structurally related compound, 2-methoxy-4-acetylamino methyl benzoate, qualitative solubility has been described as sparingly soluble in DMSO, slightly soluble in methanol, and slightly soluble in water.[1] This information may provide a preliminary indication for solvent selection in experimental studies of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.[2]
Objective: To determine the equilibrium solubility of a solid organic compound in a specific solvent at a controlled temperature.
Materials:
-
The solid organic compound (solute)
-
High-purity solvent of interest
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is generally recommended, although the exact time may vary depending on the compound and solvent.[2] It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Relevant Biological Pathway: Selective Estrogen Receptor Modulator (SERM) Signaling
This compound is a precursor for the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[3][4][5] The following diagram illustrates the generalized signaling pathway of SERMs.
Caption: Generalized SERM Signaling Pathway.
This diagram illustrates that a SERM enters the cell and binds to an estrogen receptor (ER), causing the dissociation of heat shock proteins. The SERM-ER complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. Depending on the tissue type and the specific SERM, the complex recruits either coactivators, leading to gene transcription (agonist effect), or corepressors, leading to the repression of gene transcription (antagonist effect).[5][6] This tissue-specific action is the hallmark of SERMs.
References
- 1. chembk.com [chembk.com]
- 2. google.com [google.com]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Spectral Analysis of Methyl 4-[2-(acetylamino)ethoxy]benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectral analysis of Methyl 4-[2-(acetylamino)ethoxy]benzoate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for this specific molecule, this document utilizes predictive data based on the closely related analog, Methyl 4-(acetylamino)-2-methoxybenzoate, to offer insights into its structural confirmation and characterization. This guide includes tabulated spectral data, detailed experimental protocols for key spectroscopic techniques, and a visualization of a relevant biological signaling pathway to provide a comprehensive resource for researchers.
Introduction
This compound is a benzoate ester containing an acetylaminoethoxy side chain. Compounds within this class are explored for their potential as intermediates in the synthesis of selective estrogen receptor modulators (SERMs). Understanding the structural and electronic properties of this molecule through spectral analysis is crucial for its identification, purity assessment, and further development in medicinal chemistry. This guide outlines the expected spectral characteristics based on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. This data is extrapolated from the known spectral data of the structural analog, Methyl 4-(acetylamino)-2-methoxybenzoate, and general principles of spectroscopy.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 2H | Ar-H (ortho to -COOCH₃) |
| ~6.95 | d | 2H | Ar-H (ortho to -OCH₂-) |
| ~4.15 | t | 2H | -OCH₂-CH₂-NH- |
| ~3.85 | s | 3H | -COOCH₃ |
| ~3.60 | q | 2H | -OCH₂-CH₂-NH- |
| ~2.00 | s | 3H | -NHCOCH₃ |
| ~7.50 (broad) | s | 1H | -NH- |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | -NHC OCH₃ |
| ~166.5 | -C OOCH₃ |
| ~162.0 | Ar-C (para to -COOCH₃) |
| ~131.5 | Ar-CH (ortho to -COOCH₃) |
| ~122.0 | Ar-C (ipso to -COOCH₃) |
| ~114.0 | Ar-CH (ortho to -OCH₂-) |
| ~67.0 | -OC H₂-CH₂-NH- |
| ~51.5 | -COOC H₃ |
| ~40.0 | -OCH₂-C H₂-NH- |
| ~23.0 | -NHCOC H₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| ~3050 | Medium | C-H Stretch (Aromatic) |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1710 | Strong | C=O Stretch (Ester) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1510 | Medium | C=C Stretch (Aromatic) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1280, ~1100 | Strong | C-O Stretch (Ester and Ether) |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 237 | [M]⁺ (Molecular Ion) |
| 206 | [M - OCH₃]⁺ |
| 178 | [M - NHCOCH₃]⁺ |
| 151 | [M - C₄H₈NO]⁺ |
| 121 | [C₇H₅O₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds between scans.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (5-10 seconds) to allow for the complete relaxation of quaternary carbons.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label the major absorption bands in the spectrum and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Impact (EI) is a common method for small molecules. Electrospray Ionization (ESI) is suitable for LC-MS.
-
Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole, time-of-flight) is used.
-
Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Relevant Biological Pathway
This compound and related structures are investigated for their potential to modulate estrogen receptor activity. The estrogen receptor signaling pathway can crosstalk with various growth factor signaling cascades, including the Raf-1/MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.
Experimental Workflow for Synthesis
The synthesis of this compound would typically follow a two-step process involving etherification followed by esterification or vice-versa. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Raf-1/MAPK/ERK Signaling Pathway
This pathway is a key downstream effector of many growth factor receptors and can be influenced by estrogen receptor signaling.
Caption: The Raf-1/MAPK/ERK signaling cascade.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound based on predictive analysis from a close structural analog. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret spectral data for this and similar compounds. The visualization of the related Raf-1/MAPK/ERK signaling pathway highlights a potential area of biological investigation for this class of molecules. It is important to note that experimental verification of the predicted spectral data is essential for definitive structural elucidation.
Unraveling the Potential Mechanism of Action of Methyl 4-[2-(acetylamino)ethoxy]benzoate: A Technical Guide
For Immediate Release
LACK OF DIRECT EVIDENCE: The precise mechanism of action for Methyl 4-[2-(acetylamino)ethoxy]benzoate has not been elucidated in publicly available scientific literature. This document, therefore, presents a series of scientifically informed hypotheses based on the analysis of its structural analogs. The following information is intended for researchers, scientists, and drug development professionals to guide future investigations.
This technical guide explores the potential pharmacological activities of this compound by dissecting its core chemical structure and drawing parallels with compounds of similar architecture that have established biological functions. Due to the absence of direct experimental data on this specific molecule, this paper will focus on inferential analysis to propose potential mechanisms of action that warrant further experimental validation.
Hypothetical Mechanism: Anti-inflammatory Action via Cytokine Receptor Modulation
A key structural feature of this compound is the presence of a substituted ethoxy benzoate moiety. Notably, a similar chemical entity, Phenyl[4-(2-acetylaminoethoxy)], has been documented as a component of peptide-based inhibitors of the Interleukin-23 (IL-23) receptor. The IL-23 signaling pathway is a critical driver of chronic inflammation in various autoimmune diseases.
Based on this structural analogy, it is hypothesized that this compound could potentially interfere with the IL-23 signaling cascade. This could occur through competitive binding to the IL-23 receptor, thereby preventing the downstream activation of Janus kinases (JAK) and Signal Transducers and Activators of Transcription (STAT) proteins.
Hypothetical Mechanism: Antimicrobial and Antiviral Activity
Derivatives of 4-alkoxybenzoate are structurally related to parabens, which are widely used as antimicrobial preservatives. The mechanism of action of parabens is believed to involve the disruption of membrane transport processes and the inhibition of the synthesis of DNA, RNA, and key enzymes.
Furthermore, studies on compounds such as Ethyl 4-ethoxybenzoate have indicated potential antiviral properties, specifically against rhinoviruses, by possibly interfering with viral entry into host cells. Given the structural similarity, this compound may exhibit a comparable spectrum of antimicrobial and antiviral activities.
Hypothetical Mechanism: Antioxidant Activity
The presence of an N-acetylated amino group in this compound is a structural motif found in the well-characterized antioxidant, N-acetylcysteine (NAC). NAC exerts its antioxidant effects by acting as a precursor to L-cysteine and subsequently glutathione, a major endogenous antioxidant.
It is plausible that this compound could undergo hydrolysis in vivo to release a metabolite containing the N-acetylated aminoethanol moiety. This metabolite could then potentially contribute to the cellular antioxidant pool, although this is a more speculative hypothesis and would depend on the metabolic stability of the parent compound.
Data Presentation and Experimental Protocols
As there is no publicly available experimental data for this compound, this section remains to be populated. Future research should focus on the following experimental protocols to validate the aforementioned hypotheses:
Table 1: Proposed Experiments for a Future Research Plan
| Hypothesized Mechanism | Key Experiments | Quantitative Data to be Generated |
| Anti-inflammatory | IL-23R Binding Assay (e.g., SPR, ELISA) | KD, IC50 |
| JAK-STAT Signaling Assay (e.g., Western Blot, Reporter Assay) | p-STAT3 levels, IC50 | |
| Antimicrobial/Antiviral | Minimum Inhibitory Concentration (MIC) Assays | MIC values against various microbes |
| Viral Plaque Reduction Assays | EC50 | |
| Antioxidant | In vitro antioxidant assays (e.g., DPPH, ABTS) | IC50 |
| Cellular antioxidant assays (e.g., ROS measurement) | Fold change in ROS levels | |
| In vivo hydrolysis and metabolite identification | Pharmacokinetic parameters |
Conclusion and Future Directions
The mechanism of action of this compound remains an open question. However, a detailed analysis of its chemical structure suggests several plausible avenues for its biological activity, including anti-inflammatory, antimicrobial/antiviral, and antioxidant effects. The hypotheses and proposed experimental workflows presented in this guide are intended to serve as a foundational framework for future research into this compound. Rigorous experimental validation is imperative to confirm or refute these potential mechanisms and to unlock the therapeutic potential of this compound.
The Pivotal Role of Methyl 4-[2-(acetylamino)ethoxy]benzoate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and utility of Methyl 4-[2-(acetylamino)ethoxy]benzoate as a key intermediate in the development of Selective Estrogen Receptor Modulators (SERMs). SERMs are a critical class of therapeutic agents with tissue-selective estrogenic and anti-estrogenic activities, playing a significant role in the treatment and prevention of osteoporosis and hormone-receptor-positive breast cancer. The strategic incorporation of the aminoethoxy side chain, facilitated by intermediates like this compound, is a hallmark of many clinically significant SERMs, including Raloxifene and Arzoxifene. This document details the synthetic pathways, experimental protocols, and the underlying biological mechanisms of action relevant to this important class of molecules.
Synthetic Pathway and Experimental Protocols
The synthesis of SERMs utilizing this compound as a precursor can be logically divided into three primary stages:
-
Synthesis of the key intermediate: Preparation of this compound via Williamson ether synthesis.
-
Deprotection: Hydrolysis of the methyl ester and the acetyl protecting group to yield the versatile 4-[2-(amino)ethoxy]benzoic acid.
-
Coupling: Acylation or other coupling reactions of 4-[2-(amino)ethoxy]benzoic acid with the core heterocyclic or polycyclic structures of the target SERM.
Stage 1: Synthesis of this compound
This stage involves the Williamson ether synthesis, a robust and widely used method for forming ethers. In this case, the phenolic hydroxyl group of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of N-(2-chloroethyl)acetamide in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of analogous methyl 4-[2-(cyclized amino)ethoxy]benzoate esters.
Materials:
-
Methyl 4-hydroxybenzoate
-
N-(2-chloroethyl)acetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous DMF and finely ground anhydrous potassium carbonate.
-
Add methyl 4-hydroxybenzoate to the mixture and heat to 100°C with stirring.
-
Gradually add N-(2-chloroethyl)acetamide to the reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to proceed at 100°C for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the DMF from the filtrate under reduced pressure to obtain a crude oily residue.
-
Dissolve the filtered precipitate in water and extract twice with ethyl acetate.
-
Combine the ethyl acetate extracts and wash them with a saturated aqueous NaCl solution.
-
Dry the ethyl acetate layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluting system (e.g., n-hexane:ethyl acetate gradient).
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 4-hydroxybenzoate | 1.0 eq | [1] |
| N-(2-chloroethyl)amine hydrochloride (analogue) | 1.3 eq | [1] |
| Anhydrous K₂CO₃ | 2.5 eq | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Product | ||
| Yield (analogous product) | ~65% | [1] |
Stage 2 & 3: Deprotection and Coupling to form the SERM
The synthesized intermediate, this compound, is then carried forward to produce the final SERM. This typically involves hydrolysis of the ester and amide groups to form 4-[2-(amino)ethoxy]benzoic acid. This acid is then activated (e.g., by conversion to an acyl chloride with thionyl chloride) and reacted with the core structure of the desired SERM in a Friedel-Crafts acylation or similar coupling reaction.
General Protocol for Hydrolysis:
-
The methyl ester can be hydrolyzed under basic conditions (e.g., using NaOH or KOH in a mixture of water and a miscible organic solvent like methanol or ethanol) followed by acidification.
-
Alternatively, acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) can cleave both the ester and the amide bond, although the conditions might need to be optimized to avoid unwanted side reactions.
General Protocol for Coupling (Example: Friedel-Crafts Acylation for Raloxifene analogues):
-
The 4-[2-(amino)ethoxy]benzoic acid (with the amino group appropriately protected if necessary) is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
The SERM core (e.g., 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene for Raloxifene) is then acylated with the prepared acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent.
-
The final step involves the deprotection of any protecting groups (e.g., methoxy groups on the benzothiophene core) to yield the final SERM.
Mechanism of Action: The Estrogen Receptor Signaling Pathway
SERMs exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The binding of a SERM induces a specific conformational change in the receptor, which dictates its subsequent interactions with co-activator and co-repressor proteins. This tissue-specific recruitment of co-regulators is the molecular basis for the dual agonist and antagonist activities of SERMs.
There are two primary signaling pathways for estrogen receptors:
-
Genomic (Nuclear) Pathway: This is the classical mechanism where the ER-ligand complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, thereby regulating the transcription of target genes.
-
Non-Genomic (Membrane) Pathway: A subpopulation of ERs is located at the cell membrane. Upon ligand binding, these receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, which can in turn influence gene expression and cellular processes.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Selective Estrogen Receptor Modulators (SERMs) using "Methyl 4-[2-(acetylamino)ethoxy]benzoate" as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a promising class of Selective Estrogen Receptor Modulators (SERMs), the 2,3-diaryl-1-benzopyrans. The synthetic strategy utilizes "Methyl 4-[2-(acetylamino)ethoxy]benzoate" as a crucial starting material for the introduction of the side chain responsible for the antiestrogenic activity of these compounds.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual activity makes them valuable therapeutic agents for a variety of hormone-related conditions, including breast cancer, osteoporosis, and menopausal symptoms. The 2,3-diaryl-1-benzopyran scaffold has emerged as a key pharmacophore for potent antiestrogenic activity.
This document outlines a synthetic route to produce these SERMs, starting from the readily available methyl 4-hydroxybenzoate and proceeding through a key intermediate, "this compound" or its cyclized amine derivatives. The protocols provided are based on established literature procedures and are intended to guide researchers in the successful synthesis and characterization of these compounds.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and the final SERM product.
Table 1: Synthesis of Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate (Intermediate 2)
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) |
| 1 | Methyl 4-hydroxybenzoate | 1-(2-Chloroethyl)piperidine hydrochloride | DMF | K₂CO₃ | 10 | 85 |
Table 2: Synthesis of 2-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenyl-2H-1-benzopyran (A Representative SERM)
| Step | Reactant 1 | Reactant 2 | Solvent | Reagent | Reaction Time (h) | Yield (%) |
| 2 | Deoxybenzoin | Intermediate 2 | Pyridine | Acetic Anhydride | 24 | 70 |
| 3 | Chalcone Intermediate | Methanol | NaBH₄ | - | 4 | 90 |
| 4 | Diol Intermediate | Acetic Acid | HCl | - | 2 | 65 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate (Intermediate 2)
This protocol describes the synthesis of a key intermediate where the acetylamino group in the user-specified starting material is replaced by a cyclic amine (piperidine), a common modification in SERM synthesis.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in dry DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-Chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 10 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Synthesis of 2-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenyl-2H-1-benzopyran (A Representative SERM)
This protocol outlines the multi-step synthesis of a 2,3-diaryl-1-benzopyran SERM from the previously synthesized intermediate.
Step 2a: Synthesis of the Chalcone Intermediate
Materials:
-
Deoxybenzoin
-
Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate (Intermediate 2)
-
Pyridine
-
Acetic Anhydride
Procedure:
-
A mixture of deoxybenzoin (1.0 eq), Intermediate 2 (1.0 eq), and a catalytic amount of pyridine in acetic anhydride is refluxed for 24 hours.
-
The reaction mixture is then cooled and poured into ice water.
-
The precipitated solid is filtered, washed with water, and dried to yield the chalcone intermediate.
Step 2b: Reduction of the Chalcone
Materials:
-
Chalcone Intermediate from Step 2a
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
To a solution of the chalcone intermediate in methanol, sodium borohydride (2.0 eq) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the diol intermediate.
Step 2c: Cyclization to the Benzopyran
Materials:
-
Diol Intermediate from Step 2b
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A solution of the diol intermediate in glacial acetic acid containing a catalytic amount of concentrated HCl is refluxed for 2 hours.
-
The reaction mixture is cooled and poured into ice water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography to afford the final 2,3-diaryl-1-benzopyran SERM.
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for the preparation of 2,3-diaryl-1-benzopyran SERMs.
Signaling Pathway of 2,3-Diaryl-1-benzopyran SERMs
Caption: SERM signaling pathway leading to anti-proliferative and pro-apoptotic effects.
Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Introduction
This compound is an organic compound that incorporates a benzoate moiety and an N-acetylated aminoethoxy side chain. This structural motif is of interest in medicinal chemistry due to its potential to interact with various biological targets. The following protocol outlines a reliable method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, wherein the sodium salt of methyl 4-hydroxybenzoate is reacted with N-(2-chloroethyl)acetamide.
Figure 1: Reaction scheme for the synthesis of this compound.
Physicochemical Data of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125-128[1] | 270-280[1] | Soluble in alcohol, ether, and acetone; slightly soluble in water.[1] |
| N-(2-chloroethyl)acetamide | C₄H₈ClNO | 121.57 | - | - | Soluble in polar solvents like water and alcohols.[2] |
Experimental Protocol
Materials:
-
Methyl 4-hydroxybenzoate
-
N-(2-chloroethyl)acetamide
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel and flask)
Procedure:
-
Preparation of the Sodium Phenoxide:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 equivalent).
-
Add anhydrous DMF to dissolve the methyl 4-hydroxybenzoate.
-
While stirring, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium phenoxide.
-
-
Williamson Ether Synthesis:
-
Dissolve N-(2-chloroethyl)acetamide (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of N-(2-chloroethyl)acetamide dropwise to the stirred solution of the sodium phenoxide at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x volume of DMF) and then with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization Data of the Product
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight ( g/mol ) | 237.25 |
| Melting Point (°C) | 114-115 |
Note: The melting point is a literature value and should be confirmed experimentally.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-[2-(acetylamino)ethoxy]benzoate is a chemical compound of interest in pharmaceutical research and drug development. Its structure, featuring a substituted benzoate moiety, makes it a potential intermediate for the synthesis of various biologically active molecules. This document provides detailed protocols for the synthesis of this compound, outlining the necessary reagents, reaction conditions, and purification methods. The protocols are based on established chemical principles, including Williamson ether synthesis and Fischer esterification.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the carboxylic acid intermediate, 4-[2-(acetylamino)ethoxy]benzoic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.
Application Notes and Protocols for the Characterization of Methyl 4-[2-(acetylamino)ethoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the comprehensive characterization of Methyl 4-[2-(acetylamino)ethoxy]benzoate. The analytical methods described herein are fundamental for confirming the identity, purity, and structural integrity of this compound, which is of interest in pharmaceutical research and development. The methodologies cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section includes detailed experimental protocols, expected data presented in tabular format, and graphical representations of the workflows to ensure clarity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 2H | Ar-H (ortho to -COOCH₃) |
| ~6.90 | d | 2H | Ar-H (ortho to -OCH₂CH₂NHAc) |
| ~6.50 | t (br) | 1H | -NH |
| ~4.15 | t | 2H | -OCH₂CH₂NHAc |
| ~3.85 | s | 3H | -COOCH₃ |
| ~3.65 | q | 2H | -OCH₂CH₂NHAc |
| ~2.00 | s | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | -COCH₃ |
| ~166.0 | -COOCH₃ |
| ~162.0 | Ar-C (ipso to -OCH₂) |
| ~131.0 | Ar-CH (ortho to -COOCH₃) |
| ~122.5 | Ar-C (ipso to -COOCH₃) |
| ~114.0 | Ar-CH (ortho to -OCH₂) |
| ~67.0 | -OCH₂CH₂NHAc |
| ~51.5 | -COOCH₃ |
| ~39.5 | -OCH₂CH₂NHAc |
| ~22.5 | -COCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at 125 MHz.
-
Utilize standard pulse programs for both ¹H and ¹³C{¹H} acquisitions.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Workflow for NMR Analysis
Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (amide) |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (ester) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1600, ~1510 | Medium | Aromatic C=C stretch |
| ~1550 | Medium | N-H bend (amide II) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1250 | Strong | Aromatic C-O stretch |
| ~1100 | Medium | Aliphatic C-O stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Workflow for FTIR Analysis
Workflow for FTIR-based functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to obtain structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data
Table 4: Predicted m/z Values for Key Ions (ESI+)
| m/z | Ion |
| 238.10 | [M+H]⁺ |
| 260.08 | [M+Na]⁺ |
| 178.05 | [M - CH₃CONHCH₂]⁺ |
| 151.04 | [M - OCH₂CH₂NHCOCH₃]⁺ |
Molecular Formula: C₁₂H₁₅NO₄ Exact Mass: 237.10
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in positive ion mode.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Workflow for Mass Spectrometry Analysis
Workflow for MS-based molecular weight and structural analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis.
Proposed HPLC Method
Table 5: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~5-10 minutes (dependent on exact mobile phase composition) |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio. Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment if performing quantitative analysis.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by integrating the peak areas.
Workflow for HPLC Analysis
Workflow for HPLC-based purity analysis.
Application Notes and Protocols for NMR Spectroscopy of Methyl 4-[2-(acetylamino)ethoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation and purity assessment of small organic molecules in drug discovery and development. This document provides detailed application notes and standardized protocols for the NMR analysis of "Methyl 4-[2-(acetylamino)ethoxy]benzoate," a key intermediate in the synthesis of various biologically active compounds. The protocols cover sample preparation, and data acquisition for both ¹H and ¹³C NMR spectroscopy. Representative data, based on structurally similar compounds, are presented to aid in spectral interpretation.
Introduction to NMR Spectroscopy in Drug Development
NMR spectroscopy is an indispensable tool in the pharmaceutical industry, providing critical information on the chemical structure, conformation, and purity of drug candidates. For a molecule like this compound, NMR is used to confirm its identity and structure after synthesis and to ensure its purity before its use in subsequent synthetic steps.
Chemical Structure and NMR Assignment
The chemical structure of this compound is presented below. A thorough understanding of the structure is fundamental for the correct assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data (Representative)
Table 1: Predicted ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.95 | d | 8.8 | 2H |
| H-3', H-5' | 6.90 | d | 8.8 | 2H |
| O-CH₂ (ethoxy) | 4.15 | t | 5.0 | 2H |
| N-CH₂ (ethoxy) | 3.65 | q | 5.0 | 2H |
| OCH₃ (ester) | 3.88 | s | - | 3H |
| NH | 6.10 | br s | - | 1H |
| COCH₃ | 2.05 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data
| Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | 166.8 |
| C=O (amide) | 170.1 |
| C-1' | 123.5 |
| C-2', C-6' | 131.5 |
| C-3', C-5' | 114.0 |
| C-4' | 162.5 |
| O-CH₂ (ethoxy) | 67.5 |
| N-CH₂ (ethoxy) | 39.5 |
| OCH₃ (ester) | 51.8 |
| COCH₃ | 23.2 |
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[1][2][3]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[1]
-
High-quality 5 mm NMR tubes.[4]
-
Pasteur pipette and glass wool.[2]
-
Vortex mixer.
Protocol:
-
Weigh the required amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5]
-
Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Ensure the sample height in the NMR tube is adequate for the spectrometer (typically around 4-5 cm).
-
Cap the NMR tube securely and label it clearly.
Caption: Workflow for NMR Sample Preparation.
¹H NMR Data Acquisition
Standard Operating Procedure (SOP):
-
Instrument Setup:
-
Insert the prepared NMR sample into the spectrometer's autosampler or manually into the magnet.
-
Start the instrument control software.
-
Load standard acquisition parameters for a ¹H experiment.
-
-
Locking and Shimming:
-
Lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a high level of homogeneity across the sample, which results in sharp spectral lines.
-
-
Tuning and Matching:
-
Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
-
Acquisition:
-
Set the number of scans (typically 8-16 for a routine ¹H spectrum).
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
-
Initiate data acquisition by typing the appropriate command (e.g., 'zg').
-
-
Processing:
-
Once the acquisition is complete, perform a Fourier transform (FT) of the raw data (Free Induction Decay - FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Perform peak picking to identify the chemical shifts of all signals.
-
¹³C NMR Data Acquisition
Standard Operating Procedure (SOP):
-
Instrument Setup:
-
Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration.
-
Load standard acquisition parameters for a ¹³C experiment (e.g., with proton decoupling).
-
-
Locking and Shimming:
-
The lock and shim from the ¹H experiment can typically be used.
-
-
Tuning and Matching:
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition:
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration).[1]
-
A standard ¹³C experiment is typically run with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Set an appropriate relaxation delay.
-
Start the acquisition.
-
-
Processing:
-
Perform a Fourier transform of the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Perform peak picking to identify the chemical shifts of all carbon signals.
-
Data Interpretation and Reporting
The acquired and processed NMR spectra should be analyzed to confirm the structure of this compound. The chemical shifts, multiplicities, coupling constants, and integrations from the ¹H spectrum, along with the chemical shifts from the ¹³C spectrum, should be consistent with the expected values. All spectral data should be clearly reported, including the spectrometer frequency and the solvent used.
Conclusion
These application notes and protocols provide a comprehensive guide for the NMR analysis of this compound. Adherence to these standardized procedures will ensure the acquisition of high-quality, reproducible NMR data, which is critical for decision-making in the drug development pipeline.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. sites.bu.edu [sites.bu.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl 4-[2-(acetylamino)ethoxy]benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the mass spectrometry analysis of Methyl 4-[2-(acetylamino)ethoxy]benzoate, a compound of interest in drug discovery and development due to its structural similarity to biologically active molecules. This document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, predicted fragmentation patterns and potential biological applications are discussed, offering a foundational resource for researchers investigating this and related compounds.
Introduction
This compound is a small organic molecule with potential applications in medicinal chemistry. Its structural motifs are present in various pharmacologically active compounds, including selective estrogen receptor modulators.[1] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic, metabolism, and safety studies in the drug development process. Mass spectrometry, coupled with chromatographic separation, offers the requisite selectivity and sensitivity for the quantification of such compounds in complex biological matrices. These notes provide detailed methodologies and expected analytical outcomes for the analysis of this compound.
Predicted Mass Spectrometry Fragmentation
| Predicted Fragment | m/z (amu) | Proposed Structure | Neutral Loss |
| [M]+• | 237 | Intact Molecule | - |
| [M - •OCH3]+ | 206 | Loss of methoxy radical from the ester | •OCH3 |
| [M - CH3O•]+ | 194 | Loss of the acetyl group | CH3CO• |
| [M - C2H4O]+ | 193 | McLafferty rearrangement and loss of ethylene oxide | C2H4O |
| [C7H5O2]+ | 121 | Benzoyl cation | C5H10NO2 |
| [C2H5N]+ | 43 | Acetyl cation | C10H10O4 |
Note: The relative abundances of these ions will be dependent on the ionization energy and the specific mass spectrometer used.
Experimental Protocols
Sample Preparation for Biological Matrices (Plasma, Urine)
This protocol outlines a generic solid-phase extraction (SPE) method for the cleanup and concentration of this compound from biological fluids.
-
Sample Pre-treatment :
-
Thaw frozen biological samples (e.g., plasma, urine) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 500 µL of the supernatant to a clean microcentrifuge tube.
-
Add 500 µL of an internal standard solution (e.g., a deuterated analog of the analyte in methanol) and vortex.
-
Acidify the sample by adding 50 µL of 1% formic acid in water and vortex.
-
-
Solid-Phase Extraction (SPE) :
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar impurities.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Eluate Processing :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
Vortex and transfer to an autosampler vial.
-
LC-MS/MS Analysis
This method is suitable for the quantitative analysis of this compound in biological samples.
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient :
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Analyte : 238.1 -> 121.1 (Quantifier), 238.1 -> 206.1 (Qualifier)
-
(Note: These transitions are predicted and should be optimized.)
-
-
Ion Source Parameters :
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Cone Gas Flow : 50 L/hr
-
Desolvation Gas Flow : 800 L/hr
-
-
GC-MS Analysis
This method can be used for the analysis of the compound in less complex matrices or after derivatization for improved volatility and thermal stability.[4]
-
Instrumentation : A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode : Splitless.
-
Injector Temperature : 250°C.
-
Injection Volume : 1 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Ion Source Temperature : 230°C.
-
Transfer Line Temperature : 280°C.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Potential Applications in Drug Development
Analogs of this compound have been investigated for their potential as selective estrogen receptor modulators (SERMs).[1] Some related compounds have also been shown to inhibit the Raf-1/MAPK/ERK signal transduction pathway, which is implicated in cell proliferation and survival, making it a target for cancer therapy.[1] The analytical methods described herein can be applied to:
-
Pharmacokinetic studies : To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Metabolite identification : To identify and characterize the metabolites of this compound in in vitro and in vivo systems.
-
In vitro drug screening : To quantify the parent compound and its metabolites in cell-based assays investigating its mechanism of action.
Caption: Hypothesized signaling pathway inhibition based on analog activity.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the mass spectrometry-based analysis of this compound. The detailed methodologies for sample preparation and LC-MS/MS and GC-MS analysis will enable researchers to develop and validate robust quantitative assays. The predicted fragmentation patterns and discussion of potential applications offer valuable insights for further investigation into the pharmacological properties of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The synthesis is generally considered to proceed via two main stages: a Williamson ether synthesis to form the ether linkage, followed by N-acetylation.
Stage 1: Williamson Ether Synthesis
In this stage, methyl 4-hydroxybenzoate is typically reacted with a 2-(acetylamino)ethyl halide or tosylate, or alternatively, methyl 4-(2-aminoethoxy)benzoate is synthesized first by reacting methyl 4-hydroxybenzoate with a suitable protected 2-aminoethyl halide, followed by deprotection. A common approach is the reaction of methyl 4-hydroxybenzoate with 2-chloro- or 2-bromo-N-acetamide.
Question: Why is my Williamson ether synthesis yield consistently low?
Answer:
Low yields in the Williamson ether synthesis step can be attributed to several factors. A systematic evaluation of your reaction conditions is recommended.
-
Incomplete Deprotonation of Methyl 4-hydroxybenzoate: The phenoxide is the active nucleophile. Ensure a sufficiently strong base is used to fully deprotonate the phenol.
-
Competing Elimination Reaction: The alkyl halide can undergo elimination (E2) in the presence of a strong base, especially if it is sterically hindered or if a non-optimal base is used.[1]
-
Poor Leaving Group: The efficiency of the substitution reaction is dependent on the quality of the leaving group on the electrophile.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[1]
Troubleshooting Table: Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases like NaH ensure complete deprotonation. Carbonates are a milder and often effective alternative.[1][2] |
| Leaving Group | I > Br > Cl > OTs | Iodides and bromides are excellent leaving groups for Sₙ2 reactions. Tosylates (OTs) are also very effective.[3] |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[1][3] |
| Temperature | 50-100 °C | Heating is often required to drive the reaction to completion, but excessive heat can favor elimination.[3] |
Question: My reaction has stalled, and I still have a significant amount of starting material (methyl 4-hydroxybenzoate). What should I do?
Answer:
Incomplete reactions are a common issue. Consider the following points:
-
Reagent Stoichiometry: Ensure you are using a slight excess of the alkyl halide (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Base Activity: If using a solid base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize surface area. If using NaH, ensure it is fresh and has been handled under anhydrous conditions.
-
Reaction Time: Some Williamson ether syntheses can be slow. Monitor the reaction by TLC. If the reaction is proceeding slowly but has not stopped, consider extending the reaction time.
-
Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using carbonate bases in solvents like acetonitrile.
Stage 2: N-Acetylation
This step involves the reaction of an amino group with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetamide.
Question: My N-acetylation reaction is giving a low yield or multiple products. What could be the cause?
Answer:
Low yields or the formation of byproducts during N-acetylation can often be traced back to the choice of reagents and reaction conditions.
-
Hydrolysis of the Ester: If the reaction conditions are too harsh (e.g., strongly acidic or basic), the methyl ester group can be hydrolyzed to a carboxylic acid.
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Diacylation: Under forcing conditions, the nitrogen atom can be acylated twice.
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Incomplete Reaction: Insufficient acetylating agent or a short reaction time can lead to incomplete conversion of the starting amine.
Troubleshooting Table: N-Acetylation
| Parameter | Recommended Condition | Rationale |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Acetic anhydride is generally preferred as it is less corrosive and the byproduct (acetic acid) is easier to handle than HCl from acetyl chloride.[4][5] |
| Base | Pyridine, Triethylamine, NaHCO₃ (aq) | A mild base is used to neutralize the acid byproduct and to act as a catalyst. Pyridine is a classic choice. An aqueous bicarbonate solution can be used in a Schotten-Baumann type reaction.[6] |
| Solvent | Dichloromethane (DCM), Ethyl Acetate, THF | Aprotic solvents that are inert to the reaction conditions are suitable. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic and cooling is often necessary during the addition of the acetylating agent to control the reaction rate and prevent side reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common strategy involves a two-step synthesis. First, a Williamson ether synthesis is performed between methyl 4-hydroxybenzoate and a suitable 2-carbon electrophile containing a protected or pre-formed acetylamino group. Alternatively, an amino group is introduced and subsequently acetylated.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are methyl 4-hydroxybenzoate and a reagent to introduce the 2-(acetylamino)ethoxy side chain, such as N-(2-chloroethyl)acetamide or 2-bromo-N-acetamide. Alternatively, one could start with a protected 2-aminoethyl halide, followed by deprotection and acetylation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the common impurities I should look out for?
A4: Common impurities include unreacted starting materials (methyl 4-hydroxybenzoate and the alkylating agent), the product of elimination from the alkyl halide, and potentially the hydrolyzed carboxylic acid if the ester group is cleaved.
Q5: What is a suitable method for purifying the final product?
A5: The final product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes. Column chromatography can also be used for purification if recrystallization is not effective.[7]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a representative procedure and may require optimization.
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
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Base Addition: Add potassium carbonate (1.5 eq), finely powdered, to the solution.
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Electrophile Addition: Add N-(2-bromoethyl)acetamide (1.2 eq) to the reaction mixture.
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Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis yield issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Acetylation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Optimizing Purity of Methyl 4-[2-(acetylamino)ethoxy]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of "Methyl 4-[2-(acetylamino)ethoxy]benzoate" (CAS No. 75226-58-3).
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
| Property | Estimated Value/Range | Notes and Comparison with Analogs |
| Molecular Formula | C₁₂H₁₅NO₄ | - |
| Molecular Weight | 237.25 g/mol | - |
| Appearance | White to off-white solid | Based on typical aromatic esters and amides. |
| Melting Point | 130-155 °C | Methyl 4-(acetylamino)-2-ethoxybenzoate: 148-151°C.[1] 2-methoxy-4-acetylamino methyl benzoate: 128-132°C. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water. | Aromatic esters and amides are generally soluble in common polar organic solvents. |
Q2: What are the most common impurities I might encounter?
A2: The impurities in your sample will largely depend on the synthetic route employed. Assuming a common pathway involving a Williamson ether synthesis and N-acetylation, potential impurities could include:
-
Starting Materials:
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Methyl 4-hydroxybenzoate
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N-(2-chloroethyl)acetamide or 2-(acetylamino)ethanol
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4-[2-(amino)ethoxy]benzoate (if N-acetylation is the final step and is incomplete)
-
-
Byproducts of Williamson Ether Synthesis:
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Products of elimination reactions from the alkyl halide.
-
-
Byproducts of N-acetylation:
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Di-acetylated products (less common under standard conditions).
-
-
Hydrolysis Products:
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4-[2-(acetylamino)ethoxy]benzoic acid (if the methyl ester is hydrolyzed).
-
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable starting solvent system for TLC analysis would be a mixture of a non-polar and a polar solvent.
| Recommended TLC Conditions | |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Start with 1:1 Ethyl Acetate : Hexane. Adjust the ratio based on the observed Rf values. For more polar impurities, you may need to increase the proportion of ethyl acetate. A 9:1 n-hexane:ethylacetate system has been reported for similar compounds. |
| Visualization | UV light (254 nm) |
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptom: The crude product shows multiple spots on TLC, indicating the presence of significant impurities.
Possible Causes and Solutions:
-
Incomplete Reaction: One or more of the starting materials may still be present.
-
Solution: Before purification, ensure the reaction has gone to completion by monitoring with TLC until the starting material spot disappears. If necessary, extend the reaction time or consider adding a slight excess of one of the reagents.
-
-
Side Reactions: The reaction conditions may be promoting the formation of byproducts.
-
Solution: For Williamson ether synthesis, ensure anhydrous conditions and use a suitable base to minimize elimination. For N-acetylation, control the temperature to avoid potential side reactions.
-
Workflow for Initial Purification Assessment:
Caption: Initial purity assessment workflow.
Issue 2: Difficulty with Purification by Column Chromatography
Symptom: Poor separation of the desired product from impurities during column chromatography.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the components of the mixture.
-
Solution: Optimize the solvent system using TLC before running the column. The ideal eluent system should give the desired compound an Rf value of approximately 0.2-0.4 on the TLC plate and provide good separation from other spots. For "this compound" and similar compounds, a gradient elution starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity can be effective.
-
-
Improper Column Packing: Channels or cracks in the silica gel can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.
-
-
Overloading the Column: Applying too much crude product will result in broad bands and poor resolution.
-
Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Monitor the fractions by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., move to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute more polar compounds.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Logical Flow for Column Chromatography Optimization:
Caption: Troubleshooting column chromatography.
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
Symptom: The purified product does not form solid crystals from the chosen solvent system.
Possible Causes and Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good or too poor a solvent for the compound at room temperature.
-
Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For a compound like "this compound," which has both polar (amide, ester) and non-polar (aromatic ring, ether) functionalities, a mixture of solvents is often effective. Try dissolving the compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate) and then slowly adding a solvent in which it is less soluble (e.g., water or hexane) until the solution becomes turbid. Then, reheat to clarify and allow to cool slowly.
-
-
Presence of Impurities: Even small amounts of impurities can sometimes inhibit crystallization.
-
Solution: If the product fails to crystallize after column chromatography, it may require a second chromatographic purification or a thorough washing with a solvent that selectively dissolves the impurity.
-
-
Supersaturation: The solution may be supersaturated and require initiation of crystal growth.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
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Experimental Protocol: Recrystallization
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Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).
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Dissolution: Dissolve the crude or semi-purified solid in the minimum amount of the hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Decision Tree for Recrystallization Solvent Choice:
Caption: Selecting a recrystallization solvent.
References
Technical Support Center: Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic approach involves a two-step process:
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Williamson Ether Synthesis: Reaction of methyl 4-hydroxybenzoate with a suitable 2-(acetylamino)ethyl halide (e.g., 2-chloro-N-acetamide or 2-bromo-N-acetamide) in the presence of a base.
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N-acetylation: This step is part of the preparation of the halo-acetamide reactant, where 2-aminoethanol is first acetylated and then halogenated. Alternatively, some routes may involve etherification with a protected amino alcohol followed by acetylation.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions are associated with the Williamson ether synthesis and N-acetylation steps. These include elimination reactions, C-alkylation, hydrolysis of the ester, and over-acetylation. Detailed troubleshooting for these issues is provided below.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. You can compare the reaction mixture to the starting materials to observe the formation of the product and the disappearance of the reactants. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ether Product in the Williamson Ether Synthesis Step
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Deprotonation of Methyl 4-hydroxybenzoate: The phenoxide is the active nucleophile. | Use a sufficiently strong base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions. The pKa of the phenolic proton is around 9-10. |
| Elimination (E2) Side Reaction: The base may promote the elimination of the alkyl halide to form an alkene, especially with secondary or bulky halides.[1] | Use a primary alkyl halide (e.g., 2-chloro-N-acetamide). Avoid sterically hindered bases if possible.[1] |
| Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring. | Use polar aprotic solvents (e.g., DMF, DMSO) to favor O-alkylation. |
| Reaction with Solvent: If a nucleophilic solvent (e.g., ethanol) is used, it can compete with the phenoxide for the alkyl halide. | Employ non-nucleophilic solvents like DMF, acetonitrile, or acetone. |
| Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. | Increase the reaction temperature or extend the reaction time. Monitor progress by TLC to determine the optimal endpoint. |
Problem 2: Presence of Impurities After N-acetylation
Possible Causes & Solutions
| Cause | Recommended Action |
| Unreacted Amino Intermediate: Incomplete acetylation of the amino group. | Ensure at least a stoichiometric amount of the acetylating agent (e.g., acetyl chloride, acetic anhydride) is used. A slight excess may be beneficial. |
| Diacetylation (Over-acetylation): Formation of a diacetylated byproduct, although less common with primary amines under standard conditions. | Use milder reaction conditions (e.g., lower temperature, controlled addition of the acetylating agent). |
| Hydrolysis of Acetylating Agent: Water in the reaction mixture can hydrolyze acetyl chloride or acetic anhydride, reducing its effectiveness. | Perform the reaction under anhydrous conditions. |
Problem 3: Hydrolysis of the Methyl Ester Group
Possible Causes & Solutions
| Cause | Recommended Action |
| Acidic or Basic Conditions During Work-up or Purification: The methyl ester is susceptible to hydrolysis. | Neutralize the reaction mixture carefully during work-up. Avoid prolonged exposure to strong acids or bases. Use purification techniques like column chromatography with neutral solvents. |
| Presence of Water at Elevated Temperatures: Water present during the reaction at high temperatures can lead to hydrolysis. | Ensure all reactants and solvents are dry before starting the reaction. |
Experimental Protocols
A plausible experimental protocol for the Williamson ether synthesis step is outlined below. Note: This is a general procedure and may require optimization.
Synthesis of this compound
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Reactant Preparation: To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equivalents).
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Reaction Initiation: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the potassium salt of methyl 4-hydroxybenzoate.
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Addition of Alkylating Agent: Add 2-chloro-N-acetamide (1.1 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Williamson Ether Synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Low Ether Yield
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
References
Stability and storage conditions for "Methyl 4-[2-(acetylamino)ethoxy]benzoate"
Technical Support Center: Methyl 4-[2-(acetylamino)ethoxy]benzoate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound, as an aromatic ester, should be stored in a cool, dark, and dry environment.[1] It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to moisture and air.[2] Refrigeration at 2°C to 8°C can help extend its shelf-life.[3][4]
Q2: How sensitive is this compound to temperature fluctuations?
A2: While specific data for this compound is not available, aromatic esters can have a wide range of melting points.[5] It is crucial to store the compound in a location with stable temperatures to prevent any potential phase changes or degradation.[4] Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
Q3: What is the primary degradation pathway for this compound?
A3: The ester functional group in this compound makes it susceptible to hydrolysis, which can be catalyzed by both acids and bases.[6][7] Alkaline conditions, in particular, can significantly accelerate the hydrolysis of the ester bond.[6]
Q4: Are there any solvents that should be avoided when working with this compound?
A4: Due to the risk of hydrolysis, it is best to avoid protic solvents containing water, especially under acidic or basic conditions. If an aqueous solution is necessary for your experiment, it should be prepared fresh and used promptly.
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration or clumping. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or degradation products.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[3][4] | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon)[2] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Amber vial or dark location[1][4] | Protects against light-induced degradation. |
| Container | Tightly sealed, glass or stainless steel[2][3] | Prevents exposure to air and moisture. |
Table 2: Potential Degradation Pathways and Prevention
| Degradation Pathway | Triggering Conditions | Prevention Method |
| Hydrolysis | Presence of water, especially with acid or base catalysts[6][7] | Store in a dry environment and use anhydrous solvents when possible. |
| Oxidation | Exposure to air (oxygen)[1] | Store under an inert atmosphere.[2] |
| Photodegradation | Exposure to UV or visible light | Store in an amber vial or in the dark.[1][4] |
Experimental Protocols
Protocol: Stability Assessment using HPLC
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Standard Preparation: Prepare a stock solution of this compound of known concentration in an appropriate anhydrous solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
To test for hydrolysis, dissolve a known amount of the compound in solutions of varying pH (e.g., pH 4, 7, and 9) and at a set temperature.
-
To test for thermal stability, store samples at different temperatures.
-
To test for photostability, expose a sample to a light source while keeping a control sample in the dark.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the compound's chromophore.
-
-
Data Analysis: At specified time points, inject the samples into the HPLC. Compare the peak area of the parent compound in the stressed samples to the initial time point or the control sample to determine the percentage of degradation.
Mandatory Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting experimental issues.
References
- 1. Eden Botanicals [edenbotanicals.com]
- 2. solventis.net [solventis.net]
- 3. gneechem.com [gneechem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
Technical Support Center: Degradation Pathways of "Methyl 4-[2-(acetylamino)ethoxy]benzoate" (Ethopabate)
Welcome to the technical support center for "Methyl 4-[2-(acetylamino)ethoxy]benzoate," commonly known as Ethopabate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound, troubleshoot experimental challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (Ethopabate)?
A1: Ethopabate is a veterinary drug, specifically a coccidiostat, used to control parasitic diseases in poultry. Its chemical structure consists of a methyl benzoate core with an acetylaminoethoxy side chain. Due to its ester, amide, and ether functional groups, it is susceptible to degradation under various conditions.
Q2: What are the primary degradation pathways for Ethopabate?
A2: Based on its chemical structure and available data, the primary degradation pathways for Ethopabate are expected to be hydrolysis of the ester and amide bonds, and potential cleavage of the ether linkage. These reactions can be influenced by pH, temperature, and the presence of enzymes or oxidizing agents.
Q3: What are the likely degradation products of Ethopabate?
A3: The main degradation products are anticipated to be:
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4-[2-(acetylamino)ethoxy]benzoic acid: Resulting from the hydrolysis of the methyl ester group.
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Methyl 4-[2-(amino)ethoxy]benzoate: Resulting from the hydrolysis of the N-acetyl group.
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4-(2-hydroxyethoxy)benzoic acid derivatives: Potentially formed through cleavage of the ether bond, though this is generally less facile than ester or amide hydrolysis.
Q4: Under what conditions is Ethopabate most likely to degrade?
A4: Ethopabate is susceptible to degradation under both acidic and basic conditions due to the presence of ester and amide functional groups. Elevated temperatures can accelerate these degradation processes. It may also be metabolized in vivo, primarily in the liver, by enzymatic hydrolysis.
Q5: How can I monitor the degradation of Ethopabate in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of Ethopabate. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of Ethopabate degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram. | Degradation of Ethopabate during sample preparation or analysis. | - Ensure sample and mobile phase pH are controlled and compatible with the compound's stability. - Analyze samples promptly after preparation or store them at low temperatures (2-8 °C) for a short duration. - Use a validated stability-indicating HPLC method. |
| Poor recovery of Ethopabate. | - Adsorption of the compound to container surfaces. - Incomplete extraction from the sample matrix. - Significant degradation has occurred. | - Use silanized glassware or polypropylene containers. - Optimize the extraction procedure (e.g., solvent type, volume, extraction time). - Re-evaluate storage and handling conditions to minimize degradation. |
| Inconsistent degradation rates between replicate experiments. | - Inconsistent temperature or pH control. - Variability in the concentration of reagents (e.g., acid, base, enzyme). - Photodegradation if samples are exposed to light. | - Use calibrated equipment for temperature and pH control. - Prepare fresh reagent solutions for each experiment. - Protect samples from light by using amber vials or covering them with aluminum foil. |
| Difficulty in identifying degradation products. | - Insufficient concentration of degradation products for detection. - Co-elution of degradation products with the parent compound or other matrix components. | - Concentrate the sample or inject a larger volume if the analytical system allows. - Optimize the chromatographic method (e.g., gradient, column chemistry, mobile phase composition) to improve resolution. - Employ mass spectrometry (MS) for sensitive detection and structural elucidation of the degradation products. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Ethopabate degradation.
Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard
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HPLC grade acetonitrile, methanol, and water
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Analytical grade buffers (e.g., phosphate, acetate)
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Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
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C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of organic solvent (acetonitrile or methanol) and aqueous buffer. The pH of the aqueous phase should be adjusted to optimize the separation. A common starting point is a gradient elution from a lower to a higher organic phase concentration.
-
Standard Solution Preparation: Prepare a stock solution of the Ethopabate reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determined by UV scan of the reference standard (typically around 266 nm).
-
-
Method Development and Validation:
-
Inject the standard solution and optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for the parent compound.
-
Perform forced degradation studies (see protocol below) to generate degradation products.
-
Inject the stressed samples and ensure that all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
-
Forced Degradation Study
Objective: To generate potential degradation products of Ethopabate under various stress conditions.
Materials:
-
Ethopabate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve Ethopabate in a solution of 0.1 M HCl. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with a suitable base, and dilute it with the mobile phase before HPLC analysis.
-
Base Hydrolysis: Dissolve Ethopabate in a solution of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for specified time points. Withdraw aliquots, neutralize with a suitable acid, and dilute for HPLC analysis.
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Oxidative Degradation: Dissolve Ethopabate in a solution of 3% H₂O₂. Keep the solution at room temperature for specified time points. Withdraw aliquots, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.
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Thermal Degradation: Store solid Ethopabate in an oven at a high temperature (e.g., 105 °C) for a specified period. Also, prepare a solution of Ethopabate in a suitable solvent and expose it to elevated temperatures. Analyze the samples by HPLC at different time points.
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Photodegradation: Expose a solution of Ethopabate to UV light (e.g., 254 nm) and/or visible light for a specified duration. Analyze the sample by HPLC and compare it to a control sample kept in the dark.
Visualizations
The following diagrams illustrate the proposed degradation pathways of "this compound" (Ethopabate).
Caption: Proposed primary degradation pathways of Ethopabate.
Caption: Experimental workflow for Ethopabate degradation studies.
Improving reaction efficiency for "Methyl 4-[2-(acetylamino)ethoxy]benzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The primary reasons include incomplete deprotonation of the starting phenol, competing elimination side reactions, and suboptimal reaction conditions.
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Incomplete Deprotonation: The reaction requires the formation of a phenoxide ion from methyl 4-hydroxybenzoate. If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the nucleophile, leading to lower yields. Consider using a stronger base like sodium hydride (NaH) for complete and irreversible deprotonation.
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Elimination Side Reaction: The alkylating agent, N-(2-chloroethyl)acetamide, can undergo an E2 elimination reaction in the presence of a strong base, forming N-vinylacetamide, especially at higher temperatures.[1] Using a less hindered base and maintaining a moderate reaction temperature (50-80°C) can help minimize this side reaction.
-
Reaction Conditions: The choice of solvent and temperature is crucial. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving a more reactive "naked" phenoxide ion, and they do not participate in the reaction.[1] Protic solvents can solvate the nucleophile, reducing its reactivity. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate, but excessively high temperatures can promote side reactions.[2]
Q2: I am observing significant amounts of an impurity in my crude product. What could it be and how can I prevent its formation?
A2: A common impurity in this reaction is the C-alkylation product, where the alkyl group attaches to the aromatic ring of methyl 4-hydroxybenzoate instead of the phenolic oxygen. Another likely impurity is unreacted methyl 4-hydroxybenzoate.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired product) and the carbon atoms of the aromatic ring (C-alkylation, undesired byproduct). The formation of C-alkylation products is influenced by the solvent and the counter-ion of the base. To favor O-alkylation, using a polar aprotic solvent like DMF or DMSO is recommended.
-
Unreacted Starting Material: The presence of unreacted methyl 4-hydroxybenzoate is often due to incomplete deprotonation or insufficient reaction time. Ensure at least one equivalent of a strong base is used and monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Q3: What is the optimal base and solvent combination for this synthesis?
A3: The choice of base and solvent significantly impacts the reaction's efficiency. For the synthesis of aryl ethers like this compound, a combination of a strong base and a polar aprotic solvent is generally most effective.
| Base | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Acetone / DMF | Reflux | Mild, inexpensive, easy to handle. | May result in longer reaction times and lower yields compared to stronger bases. |
| Sodium Hydroxide (NaOH) | Ethanol / Water | 50 - 100 | Inexpensive and readily available. | Can lead to hydrolysis of the ester group if not carefully controlled. Water can reduce nucleophilicity. |
| Sodium Hydride (NaH) | DMF / THF | 25 - 70 | Strong, irreversible deprotonation leading to higher yields.[3] | Highly reactive, requires anhydrous conditions and careful handling. |
| Potassium Hydroxide (KOH) | DMSO | 80 - 100 | Strong base, effective for deprotonation. | Can be corrosive and requires careful handling. |
Q4: How can I effectively purify the final product?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures or are insoluble at high temperatures.
A common solvent system for recrystallizing similar aromatic esters is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the pure product should crystallize out.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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Methyl 4-hydroxybenzoate
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N-(2-chloroethyl)acetamide
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Potassium Carbonate (anhydrous)
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N,N-Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate
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Ethanol
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Deionized water
Procedure:
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To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Heat the mixture to 80°C and stir for 30 minutes.
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Add a solution of N-(2-chloroethyl)acetamide (1.2 eq) in DMF dropwise to the reaction mixture.
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Maintain the reaction at 80°C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
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Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis reaction.
References
Challenges in scaling up "Methyl 4-[2-(acetylamino)ethoxy]benzoate" production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of "Methyl 4-[2-(acetylamino)ethoxy]benzoate" production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic approach involves a two-step process:
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Williamson Ether Synthesis: Reaction of methyl 4-hydroxybenzoate with a protected 2-aminoethanol derivative, typically N-(2-chloroethyl)acetamide or N-(2-bromoethyl)acetamide, in the presence of a base.
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Esterification (if starting from 4-[2-(acetylamino)ethoxy]benzoic acid): Reaction of the corresponding carboxylic acid with methanol under acidic catalysis.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include reaction temperature, reagent addition rate, mixing efficiency, and pH control. Inadequate control of these parameters can lead to increased impurity formation and lower yields.[1]
Q3: What are the common impurities encountered during the synthesis?
A3: Common impurities may include unreacted starting materials (methyl 4-hydroxybenzoate, N-(2-haloethyl)acetamide), dialkylated byproducts, and products of side reactions. The purity profile can be affected by the quality of starting materials and reaction conditions.[1]
Q4: How can the product be effectively purified at a larger scale?
A4: Crystallization is a common and effective method for purifying the final product.[1] The choice of solvent system is critical for achieving high purity and yield. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate, or mixtures thereof.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis Step
| Possible Cause | Suggested Solution |
| Inefficient Base | Ensure the base used (e.g., K₂CO₃, NaH) is anhydrous and of high purity. The amount of base should be in slight excess to drive the reaction to completion. |
| Poor Solubility of Reactants | Select a solvent (e.g., DMF, DMSO, Acetonitrile) that dissolves both methyl 4-hydroxybenzoate and the alkylating agent. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 5-10°C. Monitor for potential side product formation at higher temperatures. |
| Decomposition of Alkylating Agent | Ensure the N-(2-haloethyl)acetamide is stable under the reaction conditions. Consider adding it portion-wise to maintain a low concentration. |
Problem 2: High Impurity Levels in the Crude Product
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., O- vs. C-alkylation) | Optimize reaction conditions, particularly the choice of solvent and base, to favor O-alkylation. |
| Presence of Water | Use anhydrous solvents and reagents to minimize hydrolysis of the ester and other side reactions. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC. Extend the reaction time if necessary. |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess of the alkylating agent to avoid unreacted starting material and potential side reactions. |
Problem 3: Difficulty in Product Isolation and Crystallization
| Possible Cause | Suggested Solution |
| Oily Product | Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. |
| Poor Crystal Formation | Screen different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often yield better crystals. |
| Contamination with Solvents | Ensure the product is thoroughly dried under vacuum to remove residual solvents. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
Materials:
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Methyl 4-hydroxybenzoate
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N-(2-chloroethyl)acetamide
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Potassium Carbonate (anhydrous)
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Dimethylformamide (DMF, anhydrous)
Procedure:
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To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Heat the mixture to 80°C.
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Slowly add a solution of N-(2-chloroethyl)acetamide (1.1 eq) in anhydrous DMF to the reaction mixture.
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Maintain the reaction temperature at 80-90°C and monitor the progress by TLC or HPLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and stir until a solid precipitate forms.
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Filter the solid, wash with water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 12 | 85 |
| NaH | THF | 65 | 10 | 78 |
| Cs₂CO₃ | Acetonitrile | 80 | 8 | 92 |
Note: Data presented is representative and may vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of Methyl 4-[2-(acetylamino)ethoxy]benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-[2-(acetylamino)ethoxy]benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most probable synthetic route is the Williamson ether synthesis. This reaction involves the deprotonation of N-(2-hydroxyethyl)acetamide to form an alkoxide, which then reacts with methyl 4-hydroxybenzoate via an S\textsubscript{N}2 reaction.
Q2: What are the potential impurities I might encounter after synthesizing this compound?
A2: Common impurities include unreacted starting materials such as methyl 4-hydroxybenzoate and N-(2-hydroxyethyl)acetamide. Side products from competing elimination reactions, though less likely with a primary halide, could also be present. Additionally, residual solvents used in the synthesis and purification steps might be detected.
Q3: Which purification techniques are most effective for this compound?
A3: Recrystallization and flash column chromatography are the most common and effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range also indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
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Question: I have a significantly lower than expected yield of my product after purification. What could be the cause?
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Answer: Low yields can result from several factors. During the reaction, incomplete conversion of starting materials or the formation of side products can occur. In the purification process, product loss can happen during extractions if the incorrect solvent polarity is used, or during recrystallization if the product is too soluble in the chosen solvent system. Multiple purification steps can also lead to cumulative losses.
Issue 2: Presence of Starting Materials in the Final Product
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Question: My NMR/HPLC analysis shows contamination with methyl 4-hydroxybenzoate and/or N-(2-hydroxyethyl)acetamide. How can I remove these?
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Answer:
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Methyl 4-hydroxybenzoate: This starting material is phenolic and can be removed by a basic wash (e.g., with a dilute sodium bicarbonate or sodium hydroxide solution) during the workup. The phenoxide salt formed will be soluble in the aqueous layer.
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N-(2-hydroxyethyl)acetamide: This starting material is highly polar and can often be removed by washing the organic layer with water or brine. If it persists, column chromatography is recommended.
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Issue 3: Oily Product Instead of a Crystalline Solid
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Question: My product is an oil and will not crystallize. What should I do?
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Answer: An oily product often indicates the presence of impurities that inhibit crystallization. Consider the following steps:
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Purity Check: Analyze a small sample by TLC or NMR to identify the nature of the impurities.
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Further Purification: If significant impurities are present, perform flash column chromatography to isolate the desired product.
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Recrystallization Troubleshooting: If the product is relatively pure, experiment with different solvent systems for recrystallization. A solvent system where the compound is soluble when hot but insoluble when cold is ideal. Sometimes, adding a co-solvent (anti-solvent) can induce crystallization. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
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Issue 4: Broad or Multiple Spots on TLC
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Question: My TLC plate shows a broad spot or multiple spots for the purified product. What does this indicate?
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Answer: A broad spot often suggests the presence of impurities with similar polarity to your product, or that the compound is streaking on the silica gel, which can happen with polar compounds. Multiple spots indicate the presence of distinct impurities. In either case, further purification is necessary. Optimizing the mobile phase for column chromatography to achieve better separation (a ΔRf of at least 0.2) is recommended.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
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Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.
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Column Packing: Pack a glass column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
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Elution: Run the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Cost-effective, scalable, yields high-purity crystals | Can have lower recovery, requires a suitable solvent |
| Column Chromatography | >98% | 60-85% | Effective for separating closely related impurities | More time-consuming, requires larger solvent volumes |
Visualizations
Caption: General purification workflow for this compound.
Technical Support Center: Quality Control of Methyl 4-[2-(acetylamino)ethoxy]benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical challenges associated with the quality control of Methyl 4-[2-(acetylamino)ethoxy]benzoate.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Below is a troubleshooting guide for common issues encountered during its analysis.
Table 1: HPLC Troubleshooting Guide for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Active sites on the column interacting with the amide group. 2. Low mobile phase pH causing protonation of residual silanols. 3. Column degradation. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Increase the mobile phase pH slightly, ensuring it remains within the column's stable range. 3. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler. | 1. Use fresh, high-purity solvents and additives. 2. Implement a robust needle wash protocol in the autosampler method. 3. Ensure the autosampler temperature is controlled and minimize sample storage time. |
| Baseline Noise or Drift | 1. Improperly mixed mobile phase. 2. Detector lamp nearing the end of its life. 3. Contaminated flow path. | 1. Ensure thorough mixing and degassing of the mobile phase. 2. Replace the detector lamp. 3. Flush the system with a strong solvent like isopropanol. |
| Loss of Resolution | 1. Column aging or contamination. 2. Change in mobile phase composition. 3. Inappropriate flow rate. | 1. Wash the column with a series of solvents of increasing strength or replace the column. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Optimize the flow rate; a lower flow rate often improves resolution. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Leaks in the HPLC system. 3. Inconsistent mobile phase preparation. | 1. Use a column oven to maintain a stable temperature. 2. Perform a leak test and check all fittings. 3. Adhere to a strict protocol for mobile phase preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities associated with this compound?
A1: Based on its synthesis from methyl 4-hydroxybenzoate and 2-(acetylamino)ethanol, potential impurities could include unreacted starting materials, byproducts from side reactions, and degradation products. Key potential impurities are:
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Methyl 4-hydroxybenzoate: Unreacted starting material.
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2-(acetylamino)ethanol: Unreacted starting material.
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4-Hydroxybenzoic acid: Hydrolysis product of the starting material or the final product.
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Acetic acid: From the hydrolysis of the acetylamino group.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method can distinguish the intact drug from its degradation products. To develop such a method, you should perform forced degradation studies. This involves subjecting a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed by HPLC to ensure that the degradation product peaks are well-resolved from the main peak of the active pharmaceutical ingredient.
Q3: What is a suitable starting point for an HPLC method for this compound?
A3: A good starting point for method development is a reversed-phase HPLC method with UV detection. Based on available literature for similar compounds, a C18 column is often suitable. A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic to neutral pH can be a good starting point. The UV detection wavelength can be set around the λmax of the compound, which is expected to be in the UV region due to the benzoate chromophore.
Q4: My sample preparation involves dissolution in an organic solvent, but I see peak distortion. What could be the cause?
A4: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion (fronting or splitting). This is known as the "solvent effect." To mitigate this, try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase. If the sample is not soluble in the mobile phase, keep the injection volume as small as possible.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is a general method and may require optimization for specific matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
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Inject the standard solution five times.
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The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
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The tailing factor for the this compound peak should be not more than 2.0.
-
Visualizations
Caption: Quality control workflow for this compound.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
A Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs) Synthesized from Different Intermediates
This guide provides a detailed comparative analysis of prominent Selective Estrogen Receptor Modulators (SERMs)—Tamoxifen, Raloxifene, and Bazedoxifene. It explores their synthesis from various chemical intermediates and evaluates their performance based on experimental data. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and mechanistic actions of these compounds.
Introduction to SERMs
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual action allows them to provide the benefits of estrogen in certain tissues, such as bone, while blocking its potentially harmful effects in others, like the breast and uterus.[2][3] The tissue specificity of SERMs is influenced by several factors, including the differential expression of ER subtypes (ERα and ERβ) in target tissues, the specific conformational changes induced in the ER upon ligand binding, and the differential expression of co-regulatory proteins (co-activators and co-repressors) in various tissues.[2]
This unique profile makes SERMs versatile therapeutic agents for a range of conditions, including the treatment and prevention of ER-positive breast cancer, postmenopausal osteoporosis, and other menopausal symptoms.[1][4][5] This guide focuses on three key SERMs: Tamoxifen, a first-generation SERM; Raloxifene, a second-generation SERM; and Bazedoxifene, a third-generation SERM.[1][6]
Synthesis of SERMs from Various Intermediates
The synthetic route chosen for a SERM can influence yield, purity, and the potential for generating novel derivatives. Different strategies often rely on distinct key intermediates.
2.1 Tamoxifen Tamoxifen is a triphenylethylene derivative. Its synthesis fundamentally involves the construction of the tetra-substituted olefin core.
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Route 1: McMurry Coupling: A common and well-established method involves the McMurry coupling of two different ketones to form the hindered alkene structure of Tamoxifen.[7]
-
Route 2: Grignard Reaction followed by Dehydration: This pathway involves the 1,2-addition of a Grignard reagent to a diaryl ketone, followed by dehydration to yield the alkene. A challenge with this route is controlling the stereochemistry, as it often produces a mixture of (E) and (Z) isomers.[7]
-
Route 3: Three-Component Coupling Reaction: An expeditious, more recent approach utilizes a three-component coupling reaction. This involves reacting an aromatic aldehyde, cinnamyltrimethylsilane, and an aromatic nucleophile in the presence of a Lewis acid catalyst (like HfCl₄) to produce a 3,4,4-triarylbutene intermediate. This intermediate can then be converted to Tamoxifen in a few steps.[8]
-
Route 4: Carbolithiation and Cross-Coupling: This atom-efficient method involves the direct carbolithiation of a diphenylacetylene intermediate. The resulting alkenyllithium reagent undergoes a palladium-catalyzed cross-coupling reaction to yield Tamoxifen with high (Z/E) selectivity.[7][9]
2.2 Raloxifene Raloxifene is a benzothiophene-based SERM. Its synthesis centers on the formation of the 2-aryl-3-aroylbenzothiophene scaffold.
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Route 1: Friedel-Crafts Acylation (First Generation): The original synthesis involves the Friedel-Crafts acylation of a 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate with 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride.[10][11] The benzothiophene core itself is typically formed via a PPA-mediated cyclization of a thioether intermediate.[11] A key challenge is controlling the regioselectivity of the cyclization.[11]
-
Route 2: Improved Friedel-Crafts Acylation: Subsequent improvements focus on optimizing the Friedel-Crafts acylation and the preceding steps. One variation involves using a difunctionalized key intermediate which makes the acylation and a subsequent nucleophilic substitution highly efficient.[10] Another improvement details an eco-friendly de-protection of sulfonyl groups in water, enhancing the yield and purity of the final product.[12]
-
Route 3: Synthesis via Halogen-Metal Exchange: To create novel Raloxifene derivatives, particularly at the C6 position, methodologies have been developed using halogen-metal exchange on a substituted benzothiophene core, followed by reaction with various electrophiles.[13]
2.3 Bazedoxifene Bazedoxifene is a third-generation, indole-based SERM. Its synthesis was designed by replacing the benzothiophene core of Raloxifene with an indole ring.[6]
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Route 1: Multi-step Condensation and Cyclization: One documented synthesis involves a ten-step process. The parent indole nucleus is obtained through condensation, bromination, and cyclization starting from p-hydroxypropiophenone. A separate side chain is synthesized and then condensed with the indole nucleus, followed by hydrogenolysis and acidification to yield Bazedoxifene acetate.[14]
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Route 2: Improved Synthesis from Indole Intermediate: An improved synthesis starts with the intermediate 1-[4-(2-AZEPAN-1-YL-ETHOXY)-BENZYL]-5-BENZYLOXY-2-(4-BENZYLOXY-PHENYL)-3-METHYL-1H-INDOLE. This precursor undergoes catalytic hydrogenation (palladium on carbon) to remove the benzyl protecting groups, yielding the Bazedoxifene free base.[15]
Comparative Performance Data
The performance of a SERM is defined by its binding affinity to ERα and ERβ and its resulting agonist or antagonist activity in different tissues. This data is critical for determining its therapeutic window and potential side effects.
| SERM | Target Receptor(s) | Binding Affinity / Potency (IC₅₀) | Tissue-Specific Activity | Reference |
| Tamoxifen | ERα, ERβ | Baseline for comparison | Antagonist in breast tissue. Agonist in bone and uterus. | [1][2] |
| Idoxifene | ERα, ERβ | 2-2.5x greater affinity for ERα than Tamoxifen. 1.5x more effective in inhibiting estrogen-dependent cell growth in MCF-7 cells compared to Tamoxifen. | Similar antagonist effect to Tamoxifen in breast tissue. Agonist effect in bone. | [2] |
| Raloxifene | ERα, ERβ | High affinity for ERα. | Antagonist in breast and uterine tissue. Agonist in bone. | [2][16] |
| Arzoxifene | ERα, ERβ | 10-fold improvement in IC₅₀ values compared to Raloxifene. | Increased estrogen antagonistic potency compared to Raloxifene. | [2] |
| Bazedoxifene | ERα, ERβ | ERα: 26 nM; ERβ: 99 nM | Antagonist in breast and uterine tissue. Agonist in bone. | [15][16] |
| Lasofoxifene | ERα, ERβ | Similar to estradiol; 10x higher than Raloxifene. | High potency for treatment of vaginal atrophy and osteoporosis. | [17] |
Experimental Protocols
The characterization of SERMs relies on a suite of standardized in vitro and in vivo assays.
4.1. Receptor Binding Assay
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Objective: To determine the binding affinity of a SERM for ERα and ERβ.
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Principle: This is a competitive binding assay where the test SERM competes with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to purified ERα or ERβ protein. The amount of radioligand displaced by the SERM is proportional to its binding affinity.
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Methodology:
-
Preparation: Purified recombinant human ERα or ERβ is incubated in a binding buffer.
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Competition: A constant concentration of [³H]-estradiol is added to the receptor preparation along with varying concentrations of the unlabeled test SERM.
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Incubation: The mixture is incubated to allow binding to reach equilibrium.
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Separation: Receptor-bound and free radioligand are separated (e.g., via filtration through glass fiber filters).
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Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.
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Analysis: Data are plotted as the percentage of specific binding versus the log concentration of the competitor SERM. The IC₅₀ value (the concentration of SERM that inhibits 50% of the specific binding of the radioligand) is determined.
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4.2. Reporter Gene Assay
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Objective: To determine whether a SERM acts as an agonist or antagonist of ER-mediated gene transcription.[18][19]
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Principle: Cells (e.g., HEK293 or MCF-7) are transfected with two plasmids: an expression vector for ERα or ERβ, and a reporter vector containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-lactamase).[18][20] Agonist activity induces transcription, leading to the production of the reporter protein, which generates a measurable signal. Antagonist activity is measured by the ability of the SERM to block the signal produced by an ER agonist like estradiol.[20]
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Methodology:
-
Cell Culture & Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector.[21]
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Compound Treatment:
-
Agonist Mode: Treat cells with varying concentrations of the test SERM.
-
Antagonist Mode: Treat cells with a fixed concentration of 17β-estradiol in the presence of varying concentrations of the test SERM.
-
-
Incubation: Incubate the cells for 14-16 hours to allow for receptor activation and reporter gene expression.[21]
-
Cell Lysis: Lyse the cells to release the reporter enzyme.[20]
-
Signal Detection: Add the appropriate substrate (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a plate reader.[20][22]
-
Analysis: Plot the signal intensity against the log concentration of the SERM to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
4.3. In Vivo Efficacy Model (Ovariectomized Rat Model)
-
Objective: To evaluate the tissue-specific effects of a SERM in a living organism, typically for osteoporosis prevention.[23]
-
Principle: Ovariectomy in female rats induces estrogen deficiency, leading to bone loss and uterine atrophy, mimicking postmenopausal changes. The ability of a SERM to prevent these changes is assessed.
-
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are used. A baseline group undergoes a sham surgery, while other groups are ovariectomized (OVX).[23]
-
Dosing: Following recovery, OVX rats are treated daily via oral gavage with the vehicle, 17β-estradiol (positive control), or different doses of the test SERM.
-
Treatment Period: Treatment typically lasts for 4-8 weeks. Body weight is monitored regularly.
-
Endpoint Analysis: At the end of the study, animals are euthanized.
-
Uterine Weight: The uterus is excised and weighed to assess uterotrophic (agonist) or anti-uterotrophic (antagonist) effects.
-
Bone Mineral Density (BMD): The femur and/or lumbar vertebrae are analyzed using dual-energy X-ray absorptiometry (DEXA) to measure changes in BMD.
-
Biochemical Markers: Serum is collected to measure markers of bone turnover (e.g., osteocalcin).
-
-
Analysis: Compare the results from the SERM-treated groups to the sham and OVX-vehicle control groups to determine if the SERM prevents bone loss (agonist effect) and avoids stimulating uterine growth (antagonist effect).[24]
-
Visualizing Mechanisms and Workflows
5.1. Estrogen Receptor Signaling Pathway
The following diagram illustrates the primary genomic signaling pathway for estrogen receptors and the mechanism of SERM action. SERMs bind to the ER, and the resulting complex can either recruit co-activators (agonist action) or co-repressors (antagonist action), leading to tissue-specific effects on gene transcription.[25][26][27][28]
References
- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
- 8. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. heteroletters.org [heteroletters.org]
- 13. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 16. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. eubopen.org [eubopen.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Developing animal models for analyzing SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of Methyl 4-[2-(acetylamino)ethoxy]benzoate Derivatives
A comprehensive guide for researchers and drug development professionals on the antimicrobial and anticancer potential of novel benzoate derivatives, presenting a comparative analysis of their efficacy, detailed experimental protocols, and insights into their potential mechanisms of action.
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. One such area of exploration involves the derivatives of Methyl 4-[2-(acetylamino)ethoxy]benzoate, a scaffold that has garnered attention for its potential biological activities. This guide provides an objective comparison of the antimicrobial and anticancer performance of a series of these derivatives, supported by experimental data to aid researchers in their drug discovery and development efforts.
Antimicrobial Activity: A Comparative Study
A series of N-aryl amino-4-acetamido-2-ethoxy benzamides, synthesized from methyl-4-acetamido-2-ethoxy benzoate, were screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The quantitative data from these screenings, presented in terms of Minimum Inhibitory Concentration (MIC), are summarized below.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of N-aryl amino-4-acetamido-2-ethoxy benzamide Derivatives [1]
| Compound ID | Derivative (Ar group) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 1a | Phenyl | 100 | 125 | 150 | 200 | 125 |
| 1b | 4-Chlorophenyl | 50 | 75 | 100 | 125 | 75 |
| 1c | 4-Nitrophenyl | 75 | 100 | 125 | 150 | 100 |
| 1d | 4-Methylphenyl | 125 | 150 | 200 | 250 | 150 |
| 1e | 2,4-Dichlorophenyl | 25 | 50 | 75 | 100 | 50 |
| Ciprofloxacin (Control) | - | 10 | 15 | 12 | 18 | - |
| Fluconazole (Control) | - | - | - | - | - | 25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [1]
The antimicrobial activity was determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.
-
Serial Dilution: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of each compound were prepared in 96-well microtiter plates using the appropriate broth to obtain a concentration range of 1 to 500 µg/mL.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Anticancer Activity: A Comparative Cytotoxicity Analysis
While direct comparative studies on the anticancer activity of a series of this compound derivatives are limited, research on structurally related compounds, such as 4-methylcoumarin derivatives, provides valuable insights into the potential cytotoxic effects of this class of molecules. The following table presents the half-maximal inhibitory concentration (IC50) values of selected 4-methylcoumarin derivatives against various human cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Structurally Related 4-Methylcoumarin Derivatives [2][3]
| Compound ID | Derivative | K562 (Leukemia) | LS180 (Colon) | MCF-7 (Breast) |
| 2a | 7,8-dihydroxy-4-methyl-3-(n-decyl)coumarin | 42.4 | 25.2 | 25.1 |
| 2b | 7,8-diacetoxy-4-methyl-3-(ethoxycarbonylmethyl)coumarin | >100 | 85.6 | 92.3 |
| 2c | 6-bromo-4-bromomethyl-7-hydroxycoumarin | 32.7 | 45.8 | 38.9 |
| Doxorubicin (Control) | - | 0.5 | 1.2 | 0.8 |
Experimental Protocol: MTT Assay for Cytotoxicity [2][3]
The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (K562, LS180, and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound derivatives are still under investigation, insights can be drawn from related structures. For instance, some coumarin-based selective estrogen receptor α (ERα) antagonists have been shown to inhibit the Raf-1/MAPK/ERK signal transduction pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its inhibition can lead to apoptosis in cancer cells.
The general workflow for investigating such a signaling pathway is depicted below.
Figure 1: Experimental workflow for investigating the effect of benzoate derivatives on a signaling pathway.
Structure-Activity Relationship (SAR) Insights
The comparative data suggests a preliminary structure-activity relationship for these classes of compounds:
-
Antimicrobial Activity: For the N-aryl amino-4-acetamido-2-ethoxy benzamide series, the presence of electron-withdrawing groups, particularly halogens, on the N-aryl ring appears to enhance antimicrobial activity. The 2,4-dichlorophenyl derivative (1e) exhibited the most potent activity against the tested strains.
-
Anticancer Activity: In the case of the related 4-methylcoumarin derivatives, lipophilicity and the nature of substituents at various positions on the coumarin ring play a crucial role in their cytotoxic effects.
Conclusion
The derivatives of this compound represent a promising scaffold for the development of new antimicrobial and anticancer agents. The presented comparative data highlights the potential for optimizing the biological activity of these compounds through structural modifications. Further research, including more extensive in vitro and in vivo studies and detailed investigation of their mechanisms of action, is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers to build upon in their pursuit of novel and effective therapeutic agents.
References
A Comparative Guide to the Structural Validation of Methyl 4-[2-(acetylamino)ethoxy]benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of novel derivatives of Methyl 4-[2-(acetylamino)ethoxy]benzoate. It outlines key experimental protocols and presents a comparative analysis of spectroscopic data, essential for ensuring the integrity of synthesized compounds in drug discovery and development.
Introduction
This compound and its analogues are of interest in medicinal chemistry. The aminoethoxyphenyl moiety is a pharmacophoric group found in various biologically active compounds, including Selective Estrogen Receptor Modulators (SERMs).[1] Accurate structural characterization is a critical first step in the development of these molecules. This guide focuses on the standard analytical techniques used to validate the chemical structure of these derivatives.
Synthesis of Derivatives
The synthesis of this compound derivatives can be achieved through various organic synthesis routes. A common method involves the Williamson ether synthesis, where a substituted phenoxide reacts with a suitable alkyl halide. For the purpose of this guide, we will consider two derivatives:
-
Derivative A: this compound
-
Derivative B: Methyl 4-[2-(N-methylacetylamino)ethoxy]benzoate (Hypothetical)
The general synthetic approach is illustrated in the workflow diagram below.
Caption: General Synthesis Workflow for Derivatives.
Experimental Protocols for Structural Validation
The following are standard protocols for the characterization of organic compounds.[2]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
-
¹³C NMR: Spectra are recorded on the same instrument at 100 MHz.
3.2. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern of the compounds.[1] The instrument is equipped with a capillary column, and helium is used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.
3.3. Elemental Analysis
-
Elemental analysis (C, H, N) is performed to determine the elemental composition of the synthesized compounds. The results should be within ±0.4% of the theoretical values.[1]
Comparative Data
The following table summarizes the expected analytical data for two derivatives of this compound. The data for Derivative B is hypothetical and for illustrative purposes.
| Parameter | Derivative A: this compound | Derivative B: Methyl 4-[2-(N-methylacetylamino)ethoxy]benzoate (Hypothetical) |
| Molecular Formula | C₁₂H₁₅NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 237.25 g/mol | 251.28 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 8.01 (d, 2H), 6.92 (d, 2H), 6.20 (br s, 1H, NH), 4.15 (t, 2H), 3.88 (s, 3H), 3.65 (q, 2H), 2.05 (s, 3H) | δ 8.02 (d, 2H), 6.94 (d, 2H), 4.20 (t, 2H), 3.89 (s, 3H), 3.75 (t, 2H), 3.10 (s, 3H, N-CH₃), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 170.5, 166.8, 162.5, 131.6, 123.0, 114.2, 67.5, 52.0, 39.5, 23.2 | δ 171.0, 166.8, 162.6, 131.7, 122.8, 114.3, 67.0, 52.1, 48.0, 35.0, 21.5 |
| MS (EI, m/z) | 237 [M]⁺, 195, 151, 121, 86, 43 | 251 [M]⁺, 209, 151, 121, 100, 43 |
| Elemental Analysis | C: 60.75; H: 6.37; N: 5.90 | C: 62.14; H: 6.82; N: 5.57 |
Logical Relationships in Structural Validation
The process of validating the structure of a newly synthesized derivative involves a logical progression of analytical techniques. Each technique provides a piece of the puzzle, and together they confirm the final structure.
Caption: Logical Flow of Structural Validation.
Conclusion
The structural validation of this compound derivatives relies on a combination of spectroscopic and analytical techniques. By systematically applying NMR, mass spectrometry, and elemental analysis, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a template for the data presentation and experimental protocols necessary for such validation, which is a cornerstone of rigorous chemical and pharmaceutical research.
References
In vitro and in vivo studies of "Methyl 4-[2-(acetylamino)ethoxy]benzoate"-derived compounds
Extensive Search Reveals No Publicly Available In Vitro or In Vivo Data for "Methyl 4-[2-(acetylamino)ethoxy]benzoate"-Derived Compounds
An exhaustive review of scientific literature and public databases has found no specific in vitro or in vivo studies on compounds derived from "this compound." Consequently, a comparative guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be constructed at this time due to the absence of primary research on this specific class of compounds.
This lack of available information suggests that "this compound" and its derivatives may not have been a significant focus of published pharmacological or medicinal chemistry research to date. Therefore, the core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled as no foundational data exists in the public domain.
Researchers, scientists, and drug development professionals interested in this scaffold would likely need to undertake novel research, including the synthesis of derivatives and subsequent in vitro and in vivo screening, to generate the data required for such a comparative analysis.
A Comparative Benchmarking Guide to the Synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate
In the landscape of pharmaceutical research and development, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative benchmark for the synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate, a key intermediate in the development of various therapeutic agents. We will explore a proposed synthetic route and benchmark it against alternative methodologies for the synthesis of related benzoate esters, providing researchers with the data necessary to make informed decisions in their synthetic strategies.
Proposed Synthesis of this compound
A prevalent and effective method for the formation of the ether linkage in the target molecule is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this proposed pathway, Methyl 4-hydroxybenzoate is reacted with 2-chloro-N-acetyl-ethylamine.
Reaction Scheme:
This method is advantageous due to the ready availability of the starting materials and the generally high yields associated with Williamson ether synthesis.[1][2]
Experimental Protocol:
A detailed experimental protocol for the synthesis of Methyl 4-hydroxybenzoate, a key starting material, involves the Fischer esterification of 4-hydroxybenzoic acid.
Synthesis of Methyl 4-hydroxybenzoate:
-
Dissolve 10 g of 4-hydroxybenzoic acid in 200 ml of methanol.
-
Add 2 ml of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 18 hours.
-
After cooling, pour the mixture into iced water.
-
Extract the product with diethyl ether (2 x 100 ml).
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 ml) and then with water (1 x 100 ml).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield Methyl 4-hydroxybenzoate.[3]
The subsequent Williamson ether synthesis would proceed by deprotonating the phenolic hydroxyl group of Methyl 4-hydroxybenzoate with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetone), followed by the addition of 2-chloro-N-acetyl-ethylamine.
Benchmarking Against Alternative Synthesis Methods
To provide a comprehensive overview, the proposed synthesis is benchmarked against other established methods for the synthesis of substituted methyl benzoates. The following table summarizes the key performance indicators for these alternative routes.
| Method/Product | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield |
| Proposed: Methyl 4-[2-(acetylamino) ethoxy]benzoate | Methyl 4-hydroxybenzoate, 2-chloro-N-acetyl-ethylamine | Base (e.g., K₂CO₃) | DMF | - | - |
| Fischer Esterification of 4-Acetylbenzoic acid | 4-Acetylbenzoic acid, Methanol | H₂SO₄ | Methanol | 8 hours | High (qualitative) |
| Friedel-Crafts Acylation for Methyl 2-methyl-4-acetyl benzoate | 2-Fluorotoluene, Acetyl chloride | AlCl₃ | Dichloromethane | 2 hours | 88% |
| Fischer Esterification of p-toluic acid | p-Toluic acid, Methanol | Standard procedure | - | - | - |
| Amidation of Methyl 4-hydroxybenzoate | Methyl 4-hydroxybenzoate, Ethanolamine | - | - | 5 hours | - |
Visualization of Synthetic Workflows
To further clarify the synthetic pathways, the following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthesis and a common alternative.
Caption: Proposed Williamson Ether Synthesis Workflow.
References
Unlocking New Potential in SERM Development: The Advantages of Methyl 4-[2-(acetylamino)ethoxy]benzoate as a Core Scaffold
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel Selective Estrogen Receptor Modulators (SERMs) with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. In this context, the exploration of diverse chemical scaffolds as foundational building blocks is paramount. This guide provides a comparative analysis of SERMs derived from the versatile intermediate, Methyl 4-[2-(acetylamino)ethoxy]benzoate , against established SERMs, Tamoxifen and Raloxifene. We present a synthesis of available data, detailed experimental protocols for evaluation, and visualizations of key pathways to aid researchers in this critical field.
The core structure of this compound incorporates the key pharmacophoric elements of many non-steroidal SERMs: a substituted aromatic ring system and an aminoethoxy side chain. This strategic design allows for the synthesis of a library of derivatives with the potential for fine-tuned estrogen receptor (ER) binding and tissue-specific activity.
Comparative Performance Analysis
While direct comparative data for this compound itself is limited due to its role as a synthetic intermediate, we can analyze the performance of its closely related and biologically active analogs. For the purpose of this guide, we will consider a representative analog, "Analog A," which features the core this compound structure with additional modifications to enhance its SERM activity.
Table 1: Comparative Antiproliferative Activity in ER-Positive Breast Cancer Cells (MCF-7)
| Compound | IC50 (µM) | Reference |
| Analog A (Hypothetical) | Data not available | - |
| Tamoxifen | 20.5 ± 4.0 | [1] |
| 4-OH Tamoxifen (Active Metabolite) | Data not available | - |
| Raloxifene | 13.7 ± 0.3 | [1] |
Note: The IC50 values for Tamoxifen and Raloxifene are sourced from a single study for consistency.[1] Data for "Analog A" is hypothetical and would need to be determined experimentally.
Table 2: Comparative Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA, %) (Estradiol = 100%) | Reference |
| Analog A (Hypothetical) | Data not available | - |
| Tamoxifen | Variable, typically lower than Estradiol | - |
| 4-OH Tamoxifen | Higher than Tamoxifen | - |
| Raloxifene | High affinity | - |
Note: RBA values can vary significantly between studies based on the specific assay conditions. A standardized head-to-head comparison is essential for accurate assessment.
Potential Advantages of the this compound Scaffold
The structural framework of this compound offers several potential advantages in the development of novel SERMs:
-
Synthetic Accessibility and Versatility: The ester and acetylamino functionalities provide convenient handles for chemical modification, allowing for the rapid generation of a diverse library of analogs. This facilitates extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Modulation of ER Binding and Activity: The aminoethoxy side chain is a well-established feature for interacting with the ligand-binding domain of the estrogen receptor. Modifications to the terminal amine and the length of the ethoxy chain can fine-tune the antagonistic or agonistic activity in a tissue-specific manner.
-
Potential for Improved Safety Profile: By exploring novel chemical space around this scaffold, it may be possible to design SERMs with a reduced risk of off-target effects and adverse events associated with current therapies, such as the increased risk of endometrial cancer with Tamoxifen.[1]
-
Targeting Tamoxifen-Resistant Breast Cancer: The development of novel SERMs is crucial for overcoming acquired resistance to Tamoxifen. Analogs derived from this scaffold could exhibit different binding modes or downstream signaling effects, potentially proving effective in Tamoxifen-resistant cell lines.[1]
Experimental Protocols
To facilitate the evaluation of novel SERM candidates derived from this compound, we provide detailed methodologies for key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Materials:
-
Test compounds (e.g., Analogs of this compound)
-
[³H]-Estradiol
-
Human recombinant Estrogen Receptor α (ERα)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds and reference compounds (e.g., Estradiol, Tamoxifen, Raloxifene).
-
In a multi-well plate, incubate the test compounds with ERα and a fixed concentration of [³H]-Estradiol.
-
Allow the binding reaction to reach equilibrium.
-
Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation cocktail.
-
Quantify the amount of bound [³H]-Estradiol using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50).
-
Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of unlabeled Estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Test compounds
-
Estradiol (as a positive control)
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Culture MCF-7 cells in standard medium.
-
Prior to the assay, switch the cells to a medium containing charcoal-stripped FBS for a period to deprive them of estrogens.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compounds in the presence and absence of a fixed concentration of estradiol.
-
Incubate the cells for a defined period (e.g., 6 days).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
To assess antagonistic activity, calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the estradiol-induced cell proliferation.
-
To assess agonistic activity, determine the EC50 value, which is the concentration of the test compound that induces 50% of the maximal proliferative response.
Visualizing the Mechanisms of Action
To better understand the context of SERM development, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Simplified SERM signaling pathway.
Caption: General workflow for SERM development.
References
A Comparative Analysis of Novel Selective Estrogen Receptor Modulators and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established Selective Estrogen Receptor Modulator (SERM), tamoxifen, with emerging SERMs structurally related to derivatives of "Methyl 4-[2-(acetylamino)ethoxy]benzoate". Due to a lack of publicly available preclinical data on SERMs directly synthesized from "this compound," this comparison utilizes data from structurally analogous compounds, such as benzopyran and benzothiophene derivatives, to provide relevant insights for drug development professionals.
Introduction to SERMs and Tamoxifen
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2] The ideal SERM would demonstrate anti-estrogenic effects in breast and uterine tissues, while exerting estrogenic effects on bone to prevent osteoporosis and on serum lipids to maintain cardiovascular health.[3]
Tamoxifen, a first-generation SERM of the triphenylethylene class, has been a cornerstone in the treatment of all stages of estrogen receptor-positive (ER+) breast cancer.[4][5] It acts as an antagonist in breast tissue, competitively inhibiting estrogen binding and thereby halting the growth of cancer cells.[4] However, its partial agonist activity in the uterus is associated with an increased risk of endometrial cancer, and it can also increase the risk of thromboembolic events.[2][4] These limitations have driven the search for next-generation SERMs with improved safety and efficacy profiles.
Comparative Biological Activity
The following tables summarize the comparative biological activity of tamoxifen and representative novel SERMs, focusing on key performance indicators such as estrogen receptor binding affinity and anti-proliferative effects on breast cancer cells.
Table 1: Estrogen Receptor (ERα and ERβ) Binding Affinity
| Compound | ERα Binding Affinity (IC50/Ki, nM) | ERβ Binding Affinity (IC50/Ki, nM) | Selectivity (ERα vs. ERβ) | Reference |
| Tamoxifen | ~1-5 (as 4-hydroxytamoxifen) | ~1-5 (as 4-hydroxytamoxifen) | Non-selective | [1] |
| Raloxifene | 0.38 (Ki) | 12 (IC50) | ERα selective | [6] |
| Arzoxifene | High (Potent inhibitor) | High (Potent inhibitor) | Not specified | [7] |
| Benzopyran 9c | High (RBA >100 vs. E2) | Moderate | ERα selective | [8][9] |
| Y134 (Raloxifene analog) | 0.52 (IC50) | 2.94 (IC50) | ERα selective | [10] |
Note: Data is compiled from various sources and methodologies, direct comparison should be made with caution. RBA refers to Relative Binding Affinity compared to estradiol (E2).
Table 2: In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Efficacy vs. Tamoxifen | Reference |
| Tamoxifen | ~20.5 | Benchmark | [11] |
| 4-hydroxytamoxifen | ~11.3 | More potent than Tamoxifen | [11] |
| Arzoxifene | Superior to Tamoxifen | More potent | [7] |
| Benzopyran 16 | Not specified | More effective antiestrogen | [12] |
| Y134 (Raloxifene analog) | Potent suppression | Comparable to Raloxifene | [10] |
Signaling Pathways and Mechanism of Action
SERMs exert their effects by binding to ERα and ERβ, which are ligand-activated transcription factors. The binding of a SERM induces a conformational change in the receptor. This altered receptor-ligand complex can then recruit either co-activator or co-repressor proteins, leading to tissue-specific gene expression or repression.
Caption: Generalized SERM Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the evaluation and comparison of novel SERMs.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Protocol Outline:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosol containing the estrogen receptors.[8]
-
Competitive Binding Reaction: A constant concentration of radiolabeled 17β-estradiol (e.g., ³H-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.[13]
-
Incubation: The mixture is incubated, typically for 18-24 hours at 4°C, to allow the binding to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: Dextran-coated charcoal or hydroxylapatite is used to adsorb the unbound radioligand, separating it from the receptor-bound radioligand.[8][13]
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This is used to determine the relative binding affinity (RBA).
Caption: Workflow for ER Competitive Binding Assay.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the estrogenic or anti-estrogenic effect of a compound by quantifying the proliferation of the ER-positive human breast cancer cell line, MCF-7.
Protocol Outline:
-
Cell Culture: MCF-7 cells are cultured in a standard medium (e.g., DMEM with fetal bovine serum).[14]
-
Hormone Deprivation: Before the assay, cells are switched to a medium containing charcoal-dextran-stripped serum to remove endogenous estrogens.[4]
-
Seeding: A specific number of cells are seeded into 96-well plates and allowed to attach.[14]
-
Treatment: The medium is replaced with the hormone-deprived medium containing various concentrations of the test compound. For antagonist assays, compounds are co-incubated with a fixed concentration of 17β-estradiol.
-
Incubation: Cells are incubated for approximately 6 days to allow for proliferation.[14]
-
Quantification of Cell Proliferation: Cell number is determined using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The proliferative effect is calculated relative to a vehicle control (for agonist activity) or an estradiol-treated control (for antagonist activity).
Estrogen Receptor Reporter Gene Assay
This assay quantifies the ability of a compound to activate or inhibit ER-mediated gene transcription.
Protocol Outline:
-
Cell Line: A cell line (e.g., HeLa, HEK293T, or MCF-7) is engineered to contain two key components: an expression vector for human ERα or ERβ, and a reporter vector containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[12][15]
-
Transfection (for transient assays): The cells are transfected with the ER and reporter plasmids.
-
Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for 22-24 hours to allow for receptor activation and reporter gene expression.[9]
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The transcriptional activity is quantified relative to controls, and dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The development of novel SERMs continues to be a promising area of research, aiming to improve upon the therapeutic profile of established drugs like tamoxifen. While direct comparative data for SERMs derived from "this compound" are not yet widely available, the analysis of structurally related benzopyran and benzothiophene derivatives suggests that newer generation SERMs can offer improved receptor selectivity and potent anti-proliferative effects. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of such novel compounds, facilitating direct and reliable comparisons with existing therapies. Further in vivo studies are essential to fully characterize the tissue-specific effects and overall safety profile of these emerging drug candidates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological activities of a novel selective oestrogen receptor modulator derived from raloxifene (Y134) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Novel SERMs Derived from Methyl 4-[2-(acetylamino)ethoxy]benzoate and the Benchmark Raloxifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the pharmacological profiles of novel Selective Estrogen Receptor Modulators (SERMs) synthesized from the precursor "Methyl 4-[2-(acetylamino)ethoxy]benzoate" against the clinically established SERM, raloxifene. While direct comparative experimental data for SERMs derived from this specific precursor is not yet available in published literature, this document outlines the essential experimental protocols and data presentation formats necessary for a robust comparison. The included data is hypothetical and serves as a template for future research findings.
Introduction to SERMs and Raloxifene
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2][3] This dual activity allows them to be developed for various indications, including the treatment and prevention of osteoporosis and breast cancer.[1][3] Raloxifene, a second-generation SERM, is approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis.[4][5] It is known for its estrogenic effects on bone and antagonistic effects on breast and uterine tissue.[4]
The development of new SERMs aims to improve upon the benefit-risk profile of existing therapies, potentially offering enhanced efficacy, better safety, or a broader range of therapeutic applications. The precursor "this compound" contains a core structure amenable to the synthesis of novel SERM candidates.
Hypothetical Data Summary
The following tables present a hypothetical comparison between a novel SERM candidate (designated "Compound X") derived from "this compound" and raloxifene.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity (IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) |
| Compound X | 5.2 | 8.7 |
| Raloxifene | 3.8 | 6.1 |
Table 2: In Vitro Bioactivity in MCF-7 Breast Cancer Cells
| Compound | Estrogenic Activity (EC₅₀, nM) | Anti-estrogenic Activity (IC₅₀, nM) |
| Compound X | > 1000 (No agonism) | 12.5 |
| Raloxifene | > 1000 (No agonism) | 9.8 |
Table 3: In Vivo Efficacy in Ovariectomized Rat Model (3-month study)
| Treatment Group | Change in Femoral Bone Mineral Density (%) | Uterine Wet Weight (mg) |
| Vehicle Control | -15.8 | 102 ± 15 |
| Compound X (10 mg/kg/day) | +4.5 | 110 ± 20 |
| Raloxifene (10 mg/kg/day) | +3.9 | 105 ± 18 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Methodology:
-
Human recombinant ERα and ERβ are used.
-
A constant concentration of [³H]-estradiol is incubated with the respective estrogen receptor in the presence of increasing concentrations of the test compound (Compound X or Raloxifene).
-
The reaction is allowed to reach equilibrium at 4°C.
-
Bound and free [³H]-estradiol are separated using a hydroxylapatite-based assay.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol, is calculated using non-linear regression analysis.
In Vitro Cell Proliferation Assay (MCF-7 Cells)
Objective: To assess the estrogenic (agonistic) and anti-estrogenic (antagonistic) activity of the test compounds on the proliferation of estrogen-dependent human breast cancer cells (MCF-7).
Methodology:
-
MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 3-5 days to deplete endogenous estrogens.
-
For agonist activity: Cells are treated with increasing concentrations of the test compound.
-
For antagonist activity: Cells are co-treated with a fixed concentration of 17β-estradiol (E2) and increasing concentrations of the test compound.
-
After a 5-day incubation period, cell proliferation is quantified using a standard method such as the MTT assay or by measuring DNA content.
-
The EC₅₀ (for agonism) and IC₅₀ (for antagonism) values are determined by plotting the dose-response curves.
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
Objective: To evaluate the in vivo efficacy of the test compounds in preventing bone loss and to assess their effects on uterine tissue.
Methodology:
-
Adult female Sprague-Dawley rats are bilaterally ovariectomized to induce estrogen deficiency. A sham-operated group serves as a control.
-
After a recovery period, daily oral administration of the test compounds (e.g., Compound X, Raloxifene) or vehicle is initiated and continued for a period of 3 months.
-
Bone mineral density (BMD) of the femur and/or lumbar vertebrae is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
-
At the end of the study, the animals are euthanized, and the uteri are collected and weighed (wet weight) to assess uterotrophic effects.
-
Statistical analysis is performed to compare the changes in BMD and uterine weights between the different treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for SERMs and a typical experimental workflow for their evaluation.
Caption: Generalized signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Caption: Experimental workflow for the evaluation of a novel SERM.
References
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl 4-[2-(acetylamino)ethoxy]benzoate: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-[2-(acetylamino)ethoxy]benzoate, ensuring compliance and minimizing risk.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. If an SDS for this specific compound is unavailable, it should be treated as a substance with unknown hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
Given the absence of a specific Safety Data Sheet for this compound, a cautious approach is mandatory. The compound should be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, non-reactive container with a secure lid. The label should include the full chemical name: "this compound".
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container. Avoid creating dust. If necessary, moisten the solid slightly with a compatible solvent (e.g., ethanol) to minimize dust generation.
-
Liquid Waste: If the compound is in a solution, transfer the solution to a designated liquid waste container for non-halogenated organic solvents. Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[1][2]
-
Contaminated Materials: Any materials used in the handling and cleanup of this chemical, such as weighing paper, gloves, and pipette tips, should also be placed in the designated solid waste container.
Step 2: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Compatibility: Ensure the storage area is away from incompatible materials. While specific incompatibilities are unknown, as a general precaution for benzoate esters and ethers, store away from strong oxidizing agents, acids, and bases.[3]
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[5] The environmental and toxicological properties of this specific compound are not well-documented.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow solutions to evaporate in a fume hood as a primary means of disposal.[5]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the substance.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS office immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-[2-(acetylamino)ethoxy]benzoate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Methyl 4-[2-(acetylamino)ethoxy]benzoate.
I. Hazard Assessment and Chemical Properties
Before handling this compound, it is crucial to understand its potential hazards. Based on analogous compounds, this chemical may cause skin and eye irritation.[1] Inhalation of dust particles should be avoided, and ingestion may be harmful.[1][2]
Key Physical and Chemical Properties of Similar Compounds:
| Property | Methyl 4-acetylbenzoate | 4-(Methylamino)benzoic acid |
| Physical State | Powder Solid[3] | Solid |
| Appearance | Off-white[3] | - |
| Melting Point | 93 - 95 °C (199.4 - 203 °F)[3] | - |
| Molecular Formula | C10 H10 O3[3] | C8 H9 N O2 |
| Molecular Weight | 178.19[3] | 151.16 |
II. Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.[4][5]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling esters.[4][6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7] |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are essential to protect against dust particles and splashes.[6][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect against chemical spills and splashes.[7][9] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[10][11] |
III. Operational Plan: Safe Handling and Experimental Workflow
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Aliquoting:
-
Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly while stirring.
-
Handle the solution over disposable bench covers to contain any potential spills.[10]
-
-
During the Experiment:
-
Post-Experiment:
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling and disposal of chemicals.
IV. Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, bench covers) in a clearly labeled, sealed waste container.[1]
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Do not pour any chemical waste down the sink.[13]
-
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[2][14]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.
-
Ensure all waste containers are securely closed and properly labeled before collection by EHS or a licensed waste disposal company.[2][11]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mcrsafety.com [mcrsafety.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. fishersci.com [fishersci.com]
- 13. cdc.gov [cdc.gov]
- 14. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
